(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride
Description
Properties
IUPAC Name |
ethyl (3S)-3-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSZQDTVNRNXKB-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628465 | |
| Record name | Ethyl (3S)-3-amino-3-phenylpropanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167834-24-4 | |
| Record name | Benzenepropanoic acid, β-amino-, ethyl ester, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167834-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (3S)-3-amino-3-phenylpropanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, β-amino-, ethyl ester, hydrochloride (1:1), (βS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-Ethyl 3-amino-3-phenylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing the chiral molecule (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. This compound is a valuable building block in the pharmaceutical industry, and its stereoselective synthesis is of significant interest. This document details various approaches, including biocatalytic resolution and asymmetric synthesis, complete with experimental protocols and quantitative data to support researchers in drug development and organic synthesis.
Introduction
(S)-Ethyl 3-amino-3-phenylpropanoate is a chiral β-amino ester. The hydrochloride salt form is often preferred for its stability and ease of handling. The stereospecific synthesis of this compound is crucial as the biological activity of chiral molecules is often dependent on their absolute configuration. This guide explores established and modern methodologies for obtaining the desired (S)-enantiomer with high purity.
Synthetic Pathways
Several strategic approaches have been successfully employed for the synthesis of this compound. These can be broadly categorized into two main strategies: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.
Biocatalytic Kinetic Resolution
One effective method involves the enantioselective hydrolysis of racemic (±)-ethyl 3-amino-3-phenylpropanoate using microorganisms. This approach leverages the stereospecificity of enzymes to selectively react with one enantiomer, allowing for the separation of the desired stereoisomer.
A study has demonstrated the use of the bacterium Methylobacterium oryzae for this purpose. The bacterium catalyzes the hydrolysis of the (S)-enantiomer of ethyl 3-amino-3-phenylpropanoate to the corresponding (S)-3-amino-3-phenylpropionic acid, leaving the unreacted (R)-ethyl 3-amino-3-phenylpropanoate. While this method yields the acid of the desired stereochemistry, the unreacted (R)-ester can be isolated and potentially racemized for a higher overall yield in a dynamic kinetic resolution process. Alternatively, the resulting (S)-3-amino-3-phenylpropionic acid can be re-esterified to obtain the target molecule.
Experimental Protocol: Biocatalytic Hydrolysis with Methylobacterium oryzae [1]
-
Microorganism Cultivation: Methylobacterium oryzae (strain Y1-6) is cultured in a suitable medium. The optimal medium composition includes methanol (2.5 g/L), 1,2-propanediol (7.5 g/L), soluble starch (2.5 g/L), and peptone (10 g/L). The culture is shaken at 220 rpm for 4-5 days at 30 °C.[1]
-
Biotransformation: The biotransformation of racemic (±)-ethyl-3-amino-3-phenylpropanoate (EAP) is carried out by cultivating 120 mg of wet cells with 0.64 mg of EAP in 1 ml of a transfer solution at 37 °C for 48 hours.[1]
-
Outcome: Under these conditions, the enantiomeric excess (ee) of the remaining substrate ((R)-EAP) reaches 92.1%, with a 48.6% yield of (S)-3-amino-3-phenylpropionic acid.[1]
To obtain the target (S)-ethyl ester from this process, the produced (S)-3-amino-3-phenylpropionic acid would need to be isolated and then esterified using standard methods, for example, by reacting with ethanol in the presence of an acid catalyst like thionyl chloride or by using Fischer esterification conditions. The final product would then be converted to its hydrochloride salt.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired (S)-enantiomer from a prochiral starting material, often with the aid of a chiral catalyst or auxiliary. This approach is generally more atom-economical than kinetic resolution.
A powerful strategy for the synthesis of chiral β-amino esters is the asymmetric hydrogenation of the corresponding β-enamino esters. This reaction typically employs a chiral transition metal catalyst, often based on rhodium or iridium, with chiral phosphine ligands. While a specific protocol for the direct asymmetric hydrogenation to (S)-Ethyl 3-amino-3-phenylpropanoate was not found in the immediate literature, this method has been shown to be highly efficient for similar substrates, achieving high yields and enantioselectivities (93-97% ee) with Josiphos-type chiral ligands.[2][3]
The general workflow for this approach is depicted below:
References
In-Depth Technical Guide: Physicochemical Properties of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. The information is compiled from various sources to assist researchers and professionals in the fields of chemistry and drug development.
Chemical Identity and Structure
This compound is the hydrochloride salt of the (S)-enantiomer of ethyl 3-amino-3-phenylpropanoate. It is a chiral compound commonly used as a building block in the synthesis of various pharmaceutical agents.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 167834-24-4[1][2][3] |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.71 g/mol [2] |
| Canonical SMILES | CCOC(=O)C--INVALID-LINK--N.Cl |
| InChI Key | NUWRDXMXYDWUAN-JTQLQIEISA-N |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 117 °C | Commercial Supplier |
| Solubility | Data not available | - |
| Purity (typical) | ≥94% (HPLC), ≥97% | [3] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not widely published. Therefore, this section provides standardized, adaptable methodologies for determining key physicochemical properties based on general laboratory practices for fine chemicals and active pharmaceutical ingredients (APIs).
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10°C/minute) until it is approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C/minute to allow for accurate observation.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is recorded as the completion of melting. The result is reported as a melting range.[4][5][6][7]
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for its application in synthesis and formulation.
Methodology (Shake-Flask Method):
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, acetone) are chosen for the assessment.
-
Procedure: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After agitation, the samples are allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is carefully removed, filtered (using a filter compatible with the solvent), and diluted as necessary.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or UV-Vis spectroscopy, against a calibrated standard curve. The solubility is then expressed in units such as mg/mL or mol/L.[8][9][10][11][12]
Spectral Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of the compound's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
Typical Procedure: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). The spectrum is recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: Identifies the functional groups present in the molecule based on the absorption of infrared radiation.
-
Typical Procedure: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Principle: Determines the molecular weight and can provide information about the structure of the molecule by analyzing the mass-to-charge ratio of its ions.
-
Typical Procedure: A dilute solution of the sample is introduced into the mass spectrometer (e.g., using electrospray ionization - ESI). The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound.
-
Visualizations
General Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a chemical substance like this compound.
References
- 1. (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride, 95%, 98% ee | Fisher Scientific [fishersci.ca]
- 2. Ethyl 3-oxo-3-phenylpropanoate | Sigma-Aldrich [sigmaaldrich.com]
- 3. (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride, 95%, 98% ee 1 g | Request for Quote [thermofisher.com]
- 4. westlab.com [westlab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. who.int [who.int]
- 10. Solubility Measurements | USP-NF [uspnf.com]
- 11. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride, including its chemical properties, available synthesis methodologies, and safety information.
Chemical and Physical Data
The following table summarizes the key chemical identifiers and properties of this compound.
| Property | Value | Reference |
| CAS Number | 167834-24-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |
| Molecular Weight | 229.71 g/mol | |
| IUPAC Name | ethyl (3S)-3-amino-3-phenylpropanoate;hydrochloride | [3] |
| Synonyms | (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride, s-ethyl 3-amino-3-phenylpropanoate hydrochloride | [3] |
| Appearance | Solid | [4] |
Synthesis Overview
A potential synthetic workflow is outlined below. This generalized process is based on established chemical transformations for similar molecules.
Caption: Generalized synthetic workflow for this compound.
Experimental Considerations:
-
Esterification: The reaction of 3-amino-3-phenylpropanoic acid with ethanol in the presence of an acid catalyst is a standard method for producing the ethyl ester.
-
Chiral Resolution: The separation of the (S)-enantiomer from the racemic mixture is a critical step. This can be achieved through various techniques, including:
-
Diastereomeric Salt Formation: Reaction with a chiral acid to form diastereomeric salts that can be separated by crystallization.
-
Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer.
-
Chiral Chromatography: Direct separation of the enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC)[5][6].
-
-
Salt Formation: The final step involves treating the isolated (S)-enantiomer with hydrochloric acid to yield the hydrochloride salt.
Signaling Pathways and Mechanism of Action
Currently, there is no publicly available information detailing the specific signaling pathways or the precise mechanism of action for this compound in biological systems. As a derivative of β-phenylalanine, it may be investigated for its potential interactions with systems involving this amino acid, but further research is required to elucidate any specific biological activity.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound should be handled with care in a laboratory setting.
Hazard Identification:
-
May be harmful if swallowed.
-
Causes skin and eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[4].
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
For detailed safety information, refer to the manufacturer's Safety Data Sheet.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 167834-24-4 CAS MSDS ((S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride, 95%, 98% ee | Fisher Scientific [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
Spectroscopic Analysis of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the expected spectroscopic data for (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. Due to the limited availability of public domain experimental spectra for this specific compound, this document focuses on predicted spectral characteristics based on its structure, supported by data from structurally similar compounds and general principles of spectroscopic analysis. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.
Predicted Spectroscopic Data
The structure of this compound contains several key functional groups that will give rise to characteristic signals in its NMR, IR, and mass spectra. These include a monosubstituted benzene ring, an ethyl ester, and a protonated primary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the different carbon environments in the molecule.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Ethyl (-CH₃) | ~1.2 (triplet) | ~14 |
| Ethyl (-CH₂) | ~4.1 (quartet) | ~61 |
| Methylene (-CH₂) | ~3.0 (multiplet) | ~40 |
| Methine (-CH) | ~4.5 (multiplet) | ~55 |
| Phenyl (Ar-H) | ~7.3-7.5 (multiplet) | ~127-140 |
| Amine (-NH₃⁺) | ~8.0-9.0 (broad singlet) | N/A |
| Carbonyl (C=O) | N/A | ~170 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (Ammonium) | 3000-2800 (broad) | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 3000-2850 | Stretching |
| C=O (Ester) | ~1740 | Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C-O (Ester) | 1250-1000 | Stretching |
| N-H (Ammonium) | ~1600 | Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| Ion | Predicted m/z | Description |
| [M-Cl]⁺ | 193.11 | Molecular ion of the free base |
| [M-HCl]⁺ | 193.11 | Molecular ion of the free base |
| C₈H₈N⁺ | 118.07 | Fragment from cleavage of the Cα-Cβ bond |
| C₆H₅CHNH₂⁺ | 106.07 | Phenylmethaniminium ion |
| C₂H₅OCOCH₂⁺ | 87.04 | Fragment from cleavage of the Cβ-Cγ bond |
| C₂H₅⁺ | 29.04 | Ethyl cation |
Note: The observed fragmentation pattern can vary depending on the ionization technique used.
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the compound is a hydrochloride salt.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Record the ¹H NMR spectrum on a 300-500 MHz spectrometer.
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder or a pure KBr pellet.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to acquire such data. For definitive structural confirmation, experimental data should be obtained and compared with these predictions.
Technical Guide: Chiral Purity and Enantiomeric Excess of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is a chiral molecule of significant interest in pharmaceutical synthesis, serving as a key building block for various active pharmaceutical ingredients (APIs). The stereochemistry of this compound is critical to the efficacy and safety of the final drug product. Therefore, the accurate determination of its chiral purity and enantiomeric excess (ee) is a fundamental requirement in quality control and process development.
This technical guide provides an in-depth overview of the methods used to assess the chiral integrity of this compound. It includes a summary of commercially available purity specifications, a detailed representative experimental protocol for determining enantiomeric excess via High-Performance Liquid Chromatography (HPLC), and a discussion of alternative analytical techniques.
Quantitative Data Summary
Commercially available this compound is typically offered at high levels of chiral purity. The following table summarizes the quantitative data on purity and enantiomeric excess from various suppliers.
| Parameter | Specification | Analytical Method |
| Purity | ≥95% | HPLC |
| Enantiomeric Excess (ee) | ≥97.5% | Chiral Gas Chromatography (GC) |
| Enantiomeric Excess (ee) | 98% | Not Specified |
Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely used method for the separation and quantification of enantiomers.[1] While a specific validated method for this compound is not publicly available, the following protocol is a representative method adapted from established procedures for the analysis of β-amino esters and other primary amines.
Principle
This method utilizes a polysaccharide-based chiral stationary phase, which can differentiate between the (S) and (R) enantiomers of ethyl 3-amino-3-phenylpropanoate. The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase. The separated enantiomers are then detected by a UV detector, and the enantiomeric excess is calculated from the relative peak areas.
Materials and Instrumentation
-
Instrument: HPLC system with a UV detector.
-
Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). For basic compounds like the target analyte, the addition of a small amount of an amine modifier, such as 0.1% diethylamine (DEA), to the mobile phase can improve peak shape.
-
Sample Solvent: Mobile phase or a compatible solvent.
-
Standard: A racemic mixture of ethyl 3-amino-3-phenylpropanoate hydrochloride to confirm the resolution of the two enantiomers.
-
Sample: this compound.
Experimental Workflow
Caption: Workflow for Chiral HPLC Analysis.
Detailed Procedure
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in the desired ratio (e.g., 90:10 v/v). Add diethylamine to a final concentration of 0.1%. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Racemic Standard Preparation: Prepare a solution of the racemic mixture of ethyl 3-amino-3-phenylpropanoate hydrochloride in the mobile phase at a similar concentration to the sample.
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to verify that the two enantiomers are baseline-separated.
-
Inject the sample solution.
-
-
Data Analysis and Calculation:
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
-
Method Optimization
If the initial conditions do not provide adequate separation, the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of n-hexane to isopropanol. Increasing the alcohol content generally reduces retention time.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution.
-
Temperature: Changing the column temperature can affect selectivity.
Alternative Analytical Methodologies
While chiral HPLC is the most common technique, other methods can also be employed for the determination of enantiomeric excess.
Chiral Gas Chromatography (GC)
For volatile compounds or those that can be derivatized to become volatile, chiral GC is a powerful alternative. The analyte's amino and carboxyl groups would typically require derivatization prior to analysis to improve volatility and chromatographic performance.
Caption: General Workflow for Chiral GC Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can also be used to determine enantiomeric excess.[2][3] In the presence of a CSA, the enantiomers form transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum, allowing for their quantification.
Conclusion
The determination of chiral purity and enantiomeric excess is a critical aspect of the quality control of this compound. Chiral HPLC is a reliable and widely accessible method for this purpose. The representative protocol provided in this guide serves as a valuable starting point for method development and validation. The choice of analytical technique will ultimately depend on the available instrumentation, the required level of sensitivity, and the specific requirements of the application.
References
- 1. yakhak.org [yakhak.org]
- 2. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 3. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Stability and Storage of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride (CAS No. 167834-24-4). The information herein is compiled from publicly available safety data sheets and general pharmaceutical stability testing guidelines to ensure the integrity and longevity of this compound for research and development purposes.
Chemical and Physical Properties
This compound is a white solid powder.[1] Key physical and chemical identifiers are summarized in the table below.
| Property | Value |
| CAS Number | 167834-24-4[2] |
| Molecular Formula | C11H16ClNO2[2] |
| Molecular Weight | 229.7 g/mol [2] |
| Appearance | White Powder Solid[1] |
| Melting Point | 117 °C / 242.6 °F[1] |
Stability Profile
The compound is generally considered stable under normal and recommended storage conditions.[1][2] However, specific environmental factors can influence its long-term stability.
| Stability Factor | Information |
| General Stability | Stable under normal conditions.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[1] |
| Conditions to Avoid | Exposure to incompatible materials.[1] |
| Hazardous Decomposition | Data not readily available, but may include carbon monoxide and carbon dioxide upon combustion.[3] |
Recommended Storage Conditions
To maintain the quality and purity of this compound, the following storage conditions are recommended based on information from suppliers and safety data.
| Storage Parameter | Recommendation |
| Temperature | Store in a cool area, with some suppliers recommending 2-8°C.[4][5] |
| Atmosphere | Store in a well-ventilated place.[1] |
| Container | Keep container tightly closed and sealed in a dry environment.[4][5] |
| Light | Store in a shaded area.[4] |
Experimental Protocols for Stability Assessment
While specific degradation kinetics for this molecule are not widely published, a robust stability testing protocol can be designed based on the International Council for Harmonisation (ICH) guidelines for pharmaceutical substances.[6][7][8]
Objective
To evaluate the stability of this compound under various environmental conditions to establish a re-test period and confirm recommended storage conditions.
Materials and Equipment
-
This compound (minimum of three representative batches)
-
ICH-compliant stability chambers
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
pH meter
-
Analytical balance
-
Glassware and solvents for sample preparation
Methodology
-
Initial Characterization (Time Zero):
-
Perform a complete analysis of the initial batches for appearance, assay (purity), moisture content, and identification.
-
Develop and validate a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.
-
-
Stability Study Design:
-
Samples should be stored in containers that simulate the proposed market packaging.
-
The study should include long-term, intermediate, and accelerated storage conditions as outlined in the table below.
-
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
-
Forced Degradation Studies:
-
To identify potential degradation pathways and validate the stability-indicating method, subject the compound to stress conditions:
-
Acid Hydrolysis: e.g., 0.1 N HCl at 60°C
-
Base Hydrolysis: e.g., 0.1 N NaOH at 60°C
-
Oxidation: e.g., 3% H2O2 at room temperature
-
Thermal Stress: e.g., Dry heat at 80°C
-
Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
-
Sample Analysis:
-
At each time point, withdraw samples and analyze for:
-
Appearance (color, physical state)
-
Assay and Purity (by HPLC)
-
Degradation products (by HPLC)
-
Moisture content
-
-
Data Analysis
The rate of degradation can be determined by plotting the concentration of the active substance against time. This data is used to establish the shelf-life or re-test period, which is the time during which the substance is expected to remain within its quality specifications under the defined storage conditions.
Visualizations
The following diagrams illustrate the logical workflow for stability testing and the potential factors influencing the stability of the compound.
Caption: Workflow for a comprehensive stability study.
Caption: Factors influencing compound stability.
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. Stability testing protocols | PPTX [slideshare.net]
- 7. ICH Official web site : ICH [ich.org]
- 8. humiditycontrol.com [humiditycontrol.com]
(S)-Ethyl 3-Amino-3-Phenylpropanoate Hydrochloride: A Technical Guide to its Role in Asymmetric Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is a valuable chiral building block in organic synthesis, primarily utilized for the stereoselective synthesis of various complex molecules. Its importance lies in the introduction of a specific stereocenter, which is crucial for the biological activity of many pharmaceutical compounds. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its application as a chiral synthon. While its direct catalytic activity is not extensively documented in publicly available literature, its role in diastereoselective reactions is paramount. This document summarizes key quantitative data, provides an experimental protocol for a representative biotransformation, and visualizes the underlying principles of its application.
Core Mechanism of Action: A Chiral Building Block
This compound primarily functions as a chiral synthon . This means it is a stereochemically pure molecule that is incorporated into a larger molecule, transferring its chirality to the final product. The core of its utility lies in the fixed (S)-configuration at the C3 carbon, which bears the amino and phenyl groups.
In organic reactions, the pre-existing stereocenter on the (S)-ethyl 3-amino-3-phenylpropanoate moiety directs the formation of new stereocenters in a predictable manner. This is achieved through steric hindrance and electronic effects, which favor the approach of reagents from a specific face of the molecule, leading to a high degree of diastereoselectivity.
Application in Biocatalytic Asymmetric Synthesis
A significant application of the racemic form of ethyl 3-amino-3-phenylpropanoate is in enzymatic kinetic resolution to produce the enantiopure (S)-3-amino-3-phenylpropionic acid, a valuable pharmaceutical intermediate. This process highlights the importance of the stereocenter for biological recognition and transformation.
A study utilizing a newly isolated strain, Methylobacterium oryzae Y1-6, demonstrated the highly enantioselective hydrolysis of racemic (±)-ethyl-3-amino-3-phenylpropanoate (EAP). The enzyme from this microorganism selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-enantiomer of the ester unreacted, thereby achieving a high enantiomeric excess.
Quantitative Data from Biotransformation
The following table summarizes the key quantitative data from the biotransformation of (±)-ethyl-3-amino-3-phenylpropanoate (EAP) using Methylobacterium oryzae Y1-6.
| Parameter | Value | Reference |
| Substrate | (±)-ethyl-3-amino-3-phenylpropanoate (EAP) | [1] |
| Biocatalyst | Methylobacterium oryzae Y1-6 (wet cells) | [1] |
| Enantiomeric Excess (ee) of remaining (S)-EAP | 92.1% | [1] |
| Yield of (S)-EAP | 48.6% | [1] |
| Temperature | 37 °C | [1] |
| Reaction Time | 48 hours | [1] |
Experimental Protocol: Biotransformation of (±)-Ethyl-3-amino-3-phenylpropanoate
This protocol is based on the methodology described for the asymmetric hydrolysis of EAP.[1]
Materials:
-
(±)-ethyl-3-amino-3-phenylpropanoate (EAP)
-
Wet cells of Methylobacterium oryzae Y1-6
-
Transfer solution (details of the buffer and any co-solvents would be specified in the primary literature)
Procedure:
-
Prepare a suspension of 120 mg of wet Methylobacterium oryzae Y1-6 cells in 1 ml of the transfer solution.
-
Add 0.64 mg of (±)-ethyl-3-amino-3-phenylpropanoate (EAP) to the cell suspension.
-
Incubate the reaction mixture at 37 °C for 48 hours with shaking.
-
After the reaction is complete, quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer. The unreacted (S)-EAP will be in the organic phase, while the hydrolyzed (R)-acid will be in the aqueous phase.
-
Analyze the enantiomeric excess of the (S)-EAP in the organic layer using chiral High-Performance Liquid Chromatography (HPLC).
-
Determine the yield of the recovered (S)-EAP.
Visualization of Chiral Application
The following diagrams illustrate the conceptual workflows and relationships in the application of (S)-Ethyl 3-amino-3-phenylpropanoate.
Role as a Chiral Building Block
Caption: Workflow illustrating the use as a chiral synthon.
Enzymatic Kinetic Resolution
Caption: Enzymatic resolution of the racemic ester.
Conclusion
This compound is a crucial chiral building block for the asymmetric synthesis of complex organic molecules. Its primary mechanism of action is to serve as a source of chirality, directing the stereochemical outcome of reactions to yield diastereomerically enriched products. While its direct catalytic role is not prominently featured in the available literature, its application in biocatalytic resolutions to produce enantiopure compounds underscores the significance of its stereochemistry. For researchers and professionals in drug development, understanding its role as a chiral synthon is key to designing efficient and stereoselective synthetic routes to new pharmaceutical agents. Further research into its potential as an organocatalyst could open new avenues for its application.
References
An In-depth Technical Guide to the Discovery and History of β-Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for β-amino acid esters. These compounds are of significant interest in medicinal chemistry and drug development due to their ability to impart unique structural and physiological properties to peptides and other bioactive molecules. This document details key historical milestones, established and modern synthetic protocols, quantitative data for comparative analysis, and visualizations of reaction mechanisms.
Discovery and Historical Context
The journey of β-amino acids and their esters is intrinsically linked to the broader history of amino acid chemistry. While α-amino acids were discovered and characterized throughout the 19th century, the first naturally occurring β-amino acid, β-alanine, was identified in the early 20th century as a constituent of the dipeptide carnosine found in muscle tissue.
The synthesis of β-amino acid esters likely followed shortly after the isolation and characterization of their parent carboxylic acids. While a singular "discovery" of a simple β-amino acid ester is not prominently documented in historical literature, their preparation would have been achieved through established esterification methods of the time. The foundational Fischer-Speier esterification, developed in the late 19th century, which involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, would have been a primary method for early chemists to convert β-amino acids into their corresponding esters.
The initial interest in β-amino acids and their esters was largely academic. However, their significance grew exponentially with the discovery of β-lactam antibiotics, such as penicillin and cephalosporins, which contain a cyclic β-amino acid core. This discovery spurred significant research into the synthesis and properties of β-amino acids and their derivatives, including their esters, as crucial building blocks for novel pharmaceuticals. In recent decades, the use of β-amino acids to create peptidomimetics with enhanced stability against enzymatic degradation has further solidified their importance in drug discovery.
Key Synthetic Methodologies
Several robust methods have been developed for the synthesis of β-amino acid esters. The choice of method often depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis.
Homologation of α-Amino Acids: The Arndt-Eistert Synthesis
The Arndt-Eistert synthesis is a classical and reliable method for the one-carbon homologation of carboxylic acids, making it a popular choice for converting readily available α-amino acids into their β-amino acid counterparts.[1] The reaction proceeds through the formation of a diazoketone from an activated α-amino acid, followed by a Wolff rearrangement to form a ketene, which is then trapped by an alcohol to yield the β-amino acid ester.[2][3]
Experimental Protocol: Synthesis of Boc-(S)-β-Homophenylalanine Methyl Ester [1]
-
Acid Chloride Formation: To a solution of Boc-(S)-phenylalanine (1.0 eq) in anhydrous THF at -15 °C, add N-methylmorpholine (1.1 eq). Slowly add isobutyl chloroformate (1.1 eq) and stir the mixture for 15 minutes.
-
Diazoketone Synthesis: In a separate flask, prepare a solution of diazomethane in diethyl ether. Slowly add this ethereal solution to the mixed anhydride solution from step 1 at -15 °C. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wolff Rearrangement: The crude diazoketone solution is concentrated under reduced pressure. The residue is dissolved in methanol. Silver benzoate (0.1 eq) is added, and the solution is stirred at room temperature (or heated gently) until the evolution of N₂ ceases.
-
Workup and Purification: The reaction mixture is filtered, concentrated, and the residue is purified by silica gel column chromatography to yield the Boc-(S)-β-homophenylalanine methyl ester.
Mechanism of the Arndt-Eistert Synthesis
Caption: The Arndt-Eistert synthesis for β-amino acid ester formation.
Conjugate Addition: The Aza-Michael Reaction
The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated ester, is a direct and atom-economical method for synthesizing β-amino esters.[1][4] This reaction can be catalyzed by acids, bases, or performed under solvent-free conditions, sometimes with solid supports like silica gel.[5]
Experimental Protocol: Aza-Michael Addition on Silica Gel [5]
-
Activation of Silica: Heat silica gel (10 g) at 120-130 °C for 10 minutes under vacuum (0.5 mm Hg) and then cool under a nitrogen atmosphere.
-
Reaction Setup: To the activated silica (1 g), add the amine (2 mmol) and the α,β-unsaturated ester (5 mmol).
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to gentle heating) for several hours, monitoring the reaction by TLC.
-
Workup and Purification: Add methanol to the solid mixture and filter to remove the silica gel. Concentrate the filtrate to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/petroleum ether).
Mechanism of the Aza-Michael Addition
Caption: The mechanism of the aza-Michael addition for β-amino ester synthesis.
Addition of Enolates to Imines: The Mannich Reaction
The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton (such as a ketone or ester enolate), which produces a β-amino carbonyl compound.[6][7] For the synthesis of β-amino esters, a pre-formed imine is often reacted with an ester enolate.
Experimental Protocol: Mannich-type Reaction for β-Amino Ester Synthesis [8]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 eq.), aniline (1 eq.), and a ketone or ester (1 eq.) in ethanol (5 mL).
-
Catalyst Addition: Add a suitable catalyst, such as sulfated MCM-41 (100 mg).
-
Reaction: Reflux the mixture and monitor the progress by TLC (typically 5-8 hours).
-
Workup and Purification: After completion, filter the reaction mixture to recover the catalyst. The filtrate is then concentrated, and the crude product is purified by recrystallization or column chromatography.
Mechanism of the Mannich Reaction
Caption: The general mechanism of the Mannich reaction for β-amino ester synthesis.
Quantitative Data Summary
The following tables summarize typical yields and, where applicable, enantiomeric excesses for the synthesis of β-amino acid esters via the key methodologies discussed.
Table 1: Yields for Achiral Synthesis of β-Amino Esters
| Method | Amine/Nucleophile | α,β-Unsaturated Ester/Electrophile | Catalyst/Conditions | Yield (%) | Reference |
| Aza-Michael | Aniline | Methyl acrylate | Silica gel, 80°C | 92 | [5] |
| Aza-Michael | Piperidine | Ethyl acrylate | None, rt | 95 | [9] |
| Mannich | Aniline, Benzaldehyde | Acetophenone | Sulfated MCM-41, reflux | 94 | [8] |
Table 2: Enantioselective Synthesis of β-Amino Esters
| Method | Substrate | Catalyst/Chiral Auxiliary | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| Arndt-Eistert | N-Boc-(S)-phenylalanine | (S)-configuration retained | >99 | ~70-80 | [3] |
| Mannich | N-PMP-imine | Proline derivative | 96 | 85 | [10] |
| Reformatsky | Chiral imine | (S)-phenylglycinol | >98 (de) | ~70 | [11] |
Characterization Data
Spectroscopic Data for a Representative β-Amino Acid Ester: Ethyl 3-aminopropanoate
-
¹H NMR (CDCl₃, 300 MHz): δ 4.15 (q, J=7.1 Hz, 2H), 2.89 (t, J=6.7 Hz, 2H), 2.50 (t, J=6.7 Hz, 2H), 1.45 (s, 2H, NH₂), 1.25 (t, J=7.1 Hz, 3H).[12]
-
¹³C NMR (CDCl₃, 75 MHz): δ 173.2, 60.5, 38.9, 36.1, 14.2.
-
IR (neat, cm⁻¹): 3380, 2980, 1730, 1590, 1180.
-
MS (EI): m/z 117 (M⁺), 88, 72, 44.[13]
Applications in Drug Development and Research
β-Amino acid esters are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their incorporation into peptides can induce stable secondary structures, such as helices and sheets, and confer resistance to degradation by proteases. This has led to their use in the development of novel antibiotics, anticancer agents, and enzyme inhibitors.
Furthermore, the polymerization of β-amino acid esters leads to the formation of poly(β-amino esters) (PBAEs). These polymers are biodegradable and have been extensively investigated as non-viral vectors for gene delivery.[14][15][16][17] The tertiary amine in the polymer backbone can be protonated at endosomal pH, leading to endosomal escape and efficient delivery of nucleic acids into the cytoplasm.
Experimental Workflow: Synthesis and Application of Poly(β-amino esters) for Gene Delivery
Caption: Workflow for the synthesis and application of PBAEs in gene delivery.
Conclusion
β-Amino acid esters have evolved from being chemical curiosities to indispensable tools in modern drug discovery and materials science. Their rich history is marked by the development of elegant and efficient synthetic methods that allow for precise control over their structure and stereochemistry. The continued exploration of new synthetic routes and applications of β-amino acid esters promises to yield further innovations in medicine and biotechnology. This guide serves as a foundational resource for researchers aiming to harness the potential of these versatile building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jetir.org [jetir.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. byjus.com [byjus.com]
- 7. Mannich reaction - Wikipedia [en.wikipedia.org]
- 8. ijitee.org [ijitee.org]
- 9. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 10. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 11. Practical enantioselective synthesis of beta-substituted-beta-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethyl 3-aminopropanoate hydrochloride(4244-84-2) 1H NMR [m.chemicalbook.com]
- 13. Ethyl 3-aminopropanoate | C5H11NO2 | CID 419889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 17. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride (CAS No. 167834-24-4). This chiral building block is of significant interest to researchers and professionals in the field of pharmaceutical development and medicinal chemistry due to its application in the synthesis of various bioactive molecules.
Physicochemical Properties
This compound is a white to off-white powder. Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| CAS Number | 167834-24-4 | [1] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [2] |
| Molecular Weight | 229.71 g/mol | [3] |
| Appearance | White Powder | [4] |
| Purity (HPLC) | ≥94% - ≥97% | [2][4] |
| Enantiomeric Excess (ee) | ≥97.5% - 98% | [1][4] |
| Storage | Sealed in dry, 2-8°C | [2] |
| SMILES | CCOC(=O)C--INVALID-LINK--c1ccccc1.Cl | [2] |
Commercial Suppliers
A number of chemical suppliers offer this compound in various quantities, from research and development scale to bulk. The typical purity and enantiomeric excess offered by major suppliers are summarized below. Researchers are advised to request lot-specific Certificates of Analysis for detailed purity information.
| Supplier | Purity Specification | Enantiomeric Excess (ee) | CAS Number |
| Thermo Scientific Chemicals (Acros Organics) | 95% | 98% ee | 167834-24-4 |
| ChemScene | ≥97% | Not Specified | 340188-50-3 (for R-enantiomer) |
| BLD Pharm | Not Specified | Not Specified | 29754-04-9 (for racemate) |
| Veeprho | Not Specified | Not Specified | 6335-76-8 (for free base) |
Note: Some suppliers may list the CAS number for the racemic mixture or the free base. It is crucial to confirm the enantiomeric form and salt form when ordering.
Experimental Protocols
General Synthesis of this compound
The synthesis of amino acid ethyl ester hydrochlorides is a well-established chemical transformation. A general procedure involves the esterification of the corresponding amino acid in the presence of ethanolic hydrogen chloride.[5]
Materials:
-
(S)-3-Amino-3-phenylpropanoic acid
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid or Hydrogen Chloride gas
-
Anhydrous Diethyl Ether
Procedure:
-
(S)-3-Amino-3-phenylpropanoic acid is suspended in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
The mixture is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the suspension, or concentrated hydrochloric acid is added dropwise, until the amino acid dissolves.
-
The reaction mixture is then refluxed for several hours (typically 24 hours) to drive the esterification to completion.[5]
-
After reflux, the solvent is removed under reduced pressure to yield the crude ethyl ester hydrochloride.
-
The crude product is recrystallized from a mixture of absolute ethanol and anhydrous diethyl ether to afford the purified this compound.
Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of this compound is a critical quality attribute and is typically determined by chiral HPLC. While a specific validated method for this compound is not publicly available, a general approach using a chiral stationary phase is employed.
General HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® or a macrocyclic glycopeptide-based CSP like Astec® CHIROBIOTIC® T is commonly used for the separation of amino acid enantiomers.[6][7]
-
Mobile Phase: A normal-phase eluent, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is often used with polysaccharide-based CSPs. For macrocyclic glycopeptide-based CSPs, polar organic or reversed-phase conditions can be employed.[6][7]
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm) is standard.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
The method would be validated for specificity, linearity, accuracy, and precision to ensure reliable determination of the enantiomeric excess.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Role as a Chiral Building Block in Drug Development
Caption: Use of (S)-Ethyl 3-amino-3-phenylpropanoate HCl as a chiral building block in pharmaceutical synthesis.
References
- 1. (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride, 95%, 98% ee | Fisher Scientific [fishersci.ca]
- 2. chemscene.com [chemscene.com]
- 3. Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 362040010 [thermofisher.com]
- 5. scielo.br [scielo.br]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Structural Elucidation of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural elucidation of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. The document details the key analytical techniques and experimental protocols used to confirm the molecular structure, stereochemistry, and purity of this compound. Quantitative data is presented in clear, tabular format, and experimental workflows are visualized using diagrams.
Compound Overview
This compound is a chiral organic compound with significant applications in pharmaceutical synthesis. Its structure incorporates a phenyl group, an amino group, and an ethyl ester functionality, making it a valuable building block for various active pharmaceutical ingredients (APIs). Accurate structural confirmation is critical for its use in drug development and manufacturing.
Chemical Structure:

Figure 1. Chemical structure of this compound.
Basic Properties:
-
Molecular Formula: C₁₁H₁₆ClNO₂[1]
-
Molecular Weight: 229.71 g/mol [2]
-
CAS Number: 167834-24-4[2]
-
Appearance: White powder[3]
Spectroscopic and Analytical Data
The following sections present the predicted and expected data from key analytical techniques used for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[4][5][6] For this compound, ¹H NMR and ¹³C NMR spectra are essential.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.50 | m | 5H | Aromatic protons (C₆H₅) |
| 4.60 | t | 1H | Methine proton (-CH(NH₃⁺)-) |
| 4.15 | q | 2H | Methylene protons (-O-CH₂-CH₃) |
| 3.05 | d | 2H | Methylene protons (-CH₂-COO-) |
| 1.20 | t | 3H | Methyl protons (-O-CH₂-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | Carbonyl carbon (-COO-) |
| 135.0 | Quaternary aromatic carbon (C-ipso) |
| 129.0 | Aromatic carbons (C-ortho, C-meta) |
| 128.5 | Aromatic carbon (C-para) |
| 62.0 | Methylene carbon (-O-CH₂-) |
| 53.0 | Methine carbon (-CH(NH₃⁺)-) |
| 40.0 | Methylene carbon (-CH₂-COO-) |
| 14.0 | Methyl carbon (-CH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorption bands.
Table 3: Expected FTIR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2800 | Broad, Strong | N-H stretch (Ammonium salt), C-H stretch (aromatic and aliphatic) |
| 1740 | Strong | C=O stretch (Ester) |
| 1600, 1495, 1450 | Medium to Weak | C=C stretch (Aromatic ring) |
| 1220 | Strong | C-O stretch (Ester) |
| 760, 700 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[7][8][9] For this molecule, electrospray ionization (ESI) is a suitable technique.
Table 4: Expected Mass Spectrometry Data (ESI-MS)
| m/z (amu) | Interpretation |
| 194.12 | [M+H]⁺ (protonated molecule, free base) |
| 216.10 | [M+Na]⁺ (sodium adduct of the free base) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterium oxide (D₂O).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Use the residual solvent peak as an internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of a blank KBr pellet.
-
Place the sample pellet in the sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
X-ray Crystallography
Objective: To determine the three-dimensional atomic and molecular structure of the crystal, including the absolute stereochemistry.
Protocol:
-
Crystal Growth: Grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution of the compound in an appropriate solvent.[12]
-
Data Collection:
-
Mount the crystal on a goniometer and place it in an intense beam of monochromatic X-rays.
-
Measure the angles and intensities of the diffracted X-rays as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and the absolute configuration of the chiral center.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the structural elucidation process.
Caption: Overall workflow for the structural elucidation of the target compound.
References
- 1. jascoinc.com [jascoinc.com]
- 2. (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride, 95%, 98% ee | Fisher Scientific [fishersci.ca]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 6. scribd.com [scribd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biocompare.com [biocompare.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
Methodological & Application
Asymmetric Synthesis Utilizing (S)-Ethyl 3-amino-3-phenylpropanoate Hydrochloride: A Guide for Researchers
For researchers, scientists, and professionals in drug development, (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride stands as a valuable chiral building block for the stereoselective synthesis of a variety of complex organic molecules. Its inherent chirality provides a strategic starting point for the construction of enantiomerically pure compounds, a critical aspect in the development of modern pharmaceuticals.
This document provides detailed application notes and experimental protocols for the use of this compound in key asymmetric transformations. The protocols are based on established synthetic methodologies and offer a foundation for the synthesis of chiral β-lactams and β-amino alcohols, which are prevalent scaffolds in many biologically active compounds.
Core Applications and Synthetic Pathways
This compound is primarily utilized in reactions that capitalize on its stereodefined amine and ester functionalities. The key applications detailed here involve its conversion into chiral β-lactams via the Staudinger reaction and its reduction to form chiral β-amino alcohols. These transformations provide access to a range of valuable intermediates for further synthetic elaboration.
A generalized workflow for the utilization of this chiral building block is presented below:
Application Notes and Protocols for the Esterification of (S)-3-amino-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-amino-3-phenylpropanoic acid, a chiral β-amino acid, is a valuable building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its ester derivatives, particularly the methyl and ethyl esters, serve as crucial intermediates, often facilitating subsequent reactions such as peptide couplings or cyclizations. This document provides a detailed, step-by-step guide for the efficient esterification of (S)-3-amino-3-phenylpropanoic acid to its methyl ester hydrochloride salt. The presented protocol is based on the well-established Fischer esterification method, utilizing thionyl chloride and methanol, which is widely recognized for its high yields and operational simplicity with amino acids.
Reaction Principle
The esterification of (S)-3-amino-3-phenylpropanoic acid is achieved through an acid-catalyzed reaction with an alcohol. In this protocol, methanol is used to produce the methyl ester. Thionyl chloride (SOCl₂) serves as a convenient in-situ source of anhydrous hydrochloric acid (HCl) when it reacts with methanol. The generated HCl protonates the carboxylic acid group, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1] The amino group of the amino acid is simultaneously protected as its hydrochloride salt, preventing unwanted side reactions.[2] The final product is isolated as the stable methyl ester hydrochloride salt.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the esterification of β-amino acids using the thionyl chloride method.
| Parameter | Value | Reference |
| Substrate | (S)-3-amino-3-phenylpropanoic acid | - |
| Product | (S)-3-amino-3-phenylpropanoic acid methyl ester hydrochloride | - |
| Esterifying Agent | Methanol (MeOH) | [2] |
| Catalyst Precursor | Thionyl Chloride (SOCl₂) | [2] |
| Typical Molar Ratio (Amino Acid:SOCl₂) | 1 : 1.5 | [3] |
| Reaction Temperature | 0 °C to Reflux (approx. 65 °C) | [4][5] |
| Typical Reaction Time | 3 - 6 hours of reflux | [4][5] |
| Expected Yield | 88 - 92% (for similar β-amino esters) | [6] |
| Product Form | White solid (hydrochloride salt) | [7] |
Experimental Protocol
This protocol details the synthesis of (S)-3-amino-3-phenylpropanoic acid methyl ester hydrochloride.
Materials:
-
(S)-3-amino-3-phenylpropanoic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (or tert-butyl methyl ether)
-
Round-bottom flask (appropriate size, e.g., 100 mL)
-
Dropping funnel (or syringe)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle or oil bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Thionyl chloride is a corrosive and lachrymatory substance. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction of thionyl chloride with methanol is exothermic and generates toxic gases (HCl and SO₂). Ensure slow, controlled addition and proper gas trapping if necessary.
Step-by-Step Procedure:
-
Reaction Setup:
-
Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Attach a reflux condenser fitted with a drying tube to the flask.
-
Place the flask in an ice-water bath on a magnetic stirrer.
-
-
Preparation of Methanolic HCl:
-
Add 40 mL of anhydrous methanol to the round-bottom flask and begin stirring.
-
Slowly add 2.2 mL (30 mmol, 1.5 eq) of thionyl chloride dropwise to the cold methanol over a period of 10-15 minutes.[3][4] Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the solution in the ice bath for an additional 20 minutes.
-
-
Addition of Amino Acid:
-
In one portion, add 3.30 g (20 mmol) of (S)-3-amino-3-phenylpropanoic acid to the cold methanolic HCl solution.[7]
-
A suspension will likely form.
-
-
Reaction:
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Once at room temperature, heat the mixture to reflux (approximately 65 °C) using a heating mantle or oil bath.[4]
-
Continue to reflux with stirring for 3-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is no longer visible.[4]
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.[2]
-
The crude product will be obtained as a solid or a thick oil.
-
-
Purification:
-
To the crude product, add 30-40 mL of dry diethyl ether and stir or sonicate the mixture to break up any solids. This process, known as trituration, helps to wash away impurities.[2]
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two small portions (10 mL each) of cold, dry diethyl ether.
-
Dry the purified (S)-3-amino-3-phenylpropanoic acid methyl ester hydrochloride under vacuum to a constant weight.
-
Visualizations
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of the target ester.
Reaction Mechanism Diagram
Caption: The key steps in the acid-catalyzed Fischer esterification.
References
Application Notes and Protocols: (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is a valuable chiral building block in medicinal chemistry. Its stereochemically defined structure, featuring a β-amino acid moiety, is a key component in the synthesis of various pharmaceutically active compounds. The presence of the chiral amine and the ester functional group allows for diverse chemical modifications, making it a versatile starting material for the construction of complex molecular architectures. This document provides an overview of its application, focusing on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Neprilysin (NEP) inhibitors, classes of drugs with significant therapeutic impact.
Core Applications in Drug Discovery
The primary application of β-amino acid esters like (S)-Ethyl 3-amino-3-phenylpropanoate lies in their incorporation into peptidomimetics and other small molecules designed to interact with biological targets. The β-amino acid structure provides unique conformational properties and increased stability against enzymatic degradation compared to their α-amino acid counterparts.
Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism is central to the treatment of type 2 diabetes.
This compound serves as a key precursor for the synthesis of the chiral β-amino acid core found in several DPP-4 inhibitors, commercially known as "gliptins". A prominent example is Sitagliptin. While the commercial synthesis of Sitagliptin often employs asymmetric hydrogenation of a prochiral enamine, the fundamental β-amino acid structure is analogous to the topic compound, highlighting its importance as a synthon.
Signaling Pathway of DPP-4 Inhibition
Caption: DPP-4 inhibition pathway.
Synthesis of Neprilysin (NEP) Inhibitors
Neprilysin is a neutral endopeptidase that degrades several endogenous vasoactive peptides, including natriuretic peptides, bradykinin, and substance P.[3] Inhibition of neprilysin increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which collectively lower blood pressure and reduce the workload on the heart.
Sacubitril is a neprilysin inhibitor that, in combination with an angiotensin receptor blocker (valsartan), is used for the treatment of heart failure. The synthesis of Sacubitril involves a chiral β-amino acid derivative. This compound can be considered a foundational scaffold for the synthesis of the core structure of such inhibitors.
Signaling Pathway of Neprilysin Inhibition
References
Application Note: Enzymatic Kinetic Resolution of Ethyl 3-amino-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic ethyl 3-amino-3-phenylpropanoate, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The method utilizes the high enantioselectivity of immobilized Candida antarctica lipase B (CALB), commercially available as Novozym® 435, to catalyze the N-acylation of one enantiomer, allowing for the separation of both enantiopure forms. This protocol offers a robust and efficient alternative to traditional chemical resolution methods.
Introduction
Chirally pure β-amino acids and their esters are crucial building blocks in the pharmaceutical industry. Ethyl 3-amino-3-phenylpropanoate, in its enantiomerically pure forms, serves as a precursor for the synthesis of various bioactive molecules. Enzymatic kinetic resolution (EKR) has emerged as a powerful tool for the synthesis of such chiral compounds due to its high selectivity, mild reaction conditions, and environmental compatibility. Among the various enzymes employed, lipases, particularly Candida antarctica lipase B, have demonstrated exceptional efficacy in resolving racemic β-amino esters through enantioselective acylation. This document outlines a comprehensive protocol for the resolution of ethyl 3-amino-3-phenylpropanoate using Novozym® 435, including reaction optimization, product isolation, and analytical methods for the determination of enantiomeric excess.
Principle of the Method
The kinetic resolution is based on the differential rate of reaction of the two enantiomers of ethyl 3-amino-3-phenylpropanoate with an acyl donor in the presence of Candida antarctica lipase B. The enzyme selectively catalyzes the N-acylation of one enantiomer (typically the (R)-enantiomer) to form the corresponding N-acyl derivative. This results in a reaction mixture containing the acylated product and the unreacted (S)-enantiomer of the starting material. These two compounds, having different functional groups, can then be readily separated by standard chromatographic or extraction techniques.
Figure 1: General workflow for the enzymatic kinetic resolution of ethyl 3-amino-3-phenylpropanoate.
Experimental Protocols
Materials and Reagents
-
Racemic ethyl 3-amino-3-phenylpropanoate
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
Acyl donor (e.g., ethyl butanoate, isopropyl 2-cyanoacetate)
-
Organic solvent (e.g., methyl tert-butyl ether (MTBE), diisopropyl ether, toluene)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, ethyl acetate, hexane)
-
Standards for HPLC analysis (racemic and, if available, enantiopure ethyl 3-amino-3-phenylpropanoate and its N-acylated derivative)
Protocol 1: Enzymatic N-Acylation
-
To a screw-capped vial, add racemic ethyl 3-amino-3-phenylpropanoate (e.g., 0.1 mmol, 19.3 mg) and the chosen organic solvent (e.g., 2 mL of MTBE).
-
Add the acyl donor. The molar ratio of acyl donor to substrate can be varied (e.g., 1.0 to 1.5 equivalents). For ethyl butanoate, use 1.5 equivalents (0.15 mmol, 17.4 mg).
-
Add Novozym® 435 (e.g., 20 mg).
-
Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 40-50 °C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24, 48 hours) and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Once the desired conversion is reached (ideally close to 50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the reaction solvent, dried, and potentially reused.
Protocol 2: Work-up and Product Isolation
-
After removing the enzyme, the solvent from the filtrate is evaporated under reduced pressure.
-
The resulting residue contains the unreacted (S)-ethyl 3-amino-3-phenylpropanoate and the (R)-N-acylated product.
-
Separation can be achieved by dissolving the residue in a suitable solvent like ethyl acetate and performing an acid-base extraction.
-
Add 1 M HCl to the organic solution. The unreacted amine will be protonated and move to the aqueous phase.
-
Separate the layers. The organic layer contains the N-acylated product.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate to obtain the (R)-N-acylated product.
-
Basify the aqueous layer with a saturated sodium bicarbonate solution and extract with ethyl acetate. The combined organic extracts are then dried over anhydrous sodium sulfate and concentrated to yield the (S)-ethyl 3-amino-3-phenylpropanoate.
-
-
Alternatively, the products can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess (e.e.) of the unreacted substrate and the acylated product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is often effective. Examples include Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio may need to be optimized for baseline separation (e.g., 90:10 or 80:20 v/v).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified products in the mobile phase.
-
Calculation of e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: e.e. (%) = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100.
Data Presentation
The following tables summarize typical results obtained during the enzymatic resolution of β-amino esters, illustrating the influence of various reaction parameters.
Table 1: Effect of Acyl Donor on the Enzymatic Resolution
| Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) |
| Ethyl butanoate | MTBE | 24 | 48 | >99 (S) | 95 (R) |
| Isopropyl 2-cyanoacetate | MTBE | 8 | 50 | >99 (S) | 98 (R) |
| Vinyl acetate | Toluene | 48 | 45 | 92 (S) | 96 (R) |
Conditions: Racemic ethyl 3-amino-3-phenylpropanoate (0.1 M), acyl donor (1.2 eq.), Novozym® 435 (10 mg/mL), 40 °C.
Table 2: Effect of Solvent on the Enzymatic Resolution
| Solvent | Time (h) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) |
| MTBE | 8 | 50 | >99 (S) | 98 (R) |
| Toluene | 12 | 49 | 97 (S) | 96 (R) |
| Diisopropyl ether | 10 | 51 | >99 (S) | 97 (R) |
| Acetonitrile | 24 | 35 | 75 (S) | 90 (R) |
Conditions: Racemic ethyl 3-amino-3-phenylpropanoate (0.1 M), isopropyl 2-cyanoacetate (1.2 eq.), Novozym® 435 (10 mg/mL), 40 °C.
Visualization of Experimental Workflow
Application Notes: Chiral HPLC Method Development for the Enantioseparation of Ethyl 3-Amino-3-Phenylpropanoate
Introduction
Ethyl 3-amino-3-phenylpropanoate is a chiral β-amino acid ester, a class of compounds significant in the pharmaceutical industry as building blocks for various bioactive molecules. The stereochemistry of these compounds is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of reliable analytical methods to separate and quantify the enantiomers of ethyl 3-amino-3-phenylpropanoate is essential for quality control, process monitoring, and regulatory compliance in drug development. This application note provides a detailed protocol for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of this compound.
Challenges in Chiral Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge. Chiral chromatography, which utilizes a chiral stationary phase (CSP), is a powerful technique for resolving enantiomeric mixtures. The key to successful chiral separation lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.
Method Development Strategy
A systematic approach is crucial for efficient chiral method development. The general strategy involves screening different types of CSPs and mobile phase compositions to identify the optimal conditions for enantioseparation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the first choice due to their broad applicability and high success rate in resolving a wide range of chiral compounds.[1][2]
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic ethyl 3-amino-3-phenylpropanoate in the mobile phase diluent (e.g., a mixture of n-hexane and ethanol) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase diluent to a final concentration of 0.1 mg/mL for analysis.
Initial Screening of Chiral Stationary Phases and Mobile Phases
The initial screening aims to identify a suitable CSP and mobile phase system that shows baseline or partial separation of the enantiomers.
Table 1: Initial Screening Conditions
| Parameter | Condition A (Normal Phase) | Condition B (Normal Phase) | Condition C (Reversed Phase) |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Polysaccharide-based (Reversed-phase compatible) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) + 0.1% Diethylamine | n-Hexane / Ethanol (90:10, v/v) + 0.1% Diethylamine | Acetonitrile / Water (60:40, v/v) with 20 mM Borate Buffer, pH 9.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
Note: The addition of a basic modifier like diethylamine (DEA) is recommended for basic compounds like ethyl 3-amino-3-phenylpropanoate to improve peak shape and resolution in normal phase chromatography.[3] For reversed-phase, a basic buffer is suggested.
Method Optimization
Once a promising CSP and mobile phase system are identified from the initial screening, further optimization is performed to achieve baseline separation (Resolution > 1.5) with good peak symmetry and a reasonable analysis time.
Table 2: Parameters for Method Optimization
| Parameter | Range to be Investigated | Rationale |
| Mobile Phase Composition | Vary the ratio of the strong solvent (e.g., Isopropanol or Ethanol in Normal Phase; Acetonitrile in Reversed Phase) in increments of 5%. | To fine-tune the retention times and selectivity between the enantiomers. |
| Additive Concentration | For Normal Phase, vary DEA concentration from 0.05% to 0.2%. For Reversed Phase, adjust buffer pH and concentration. | To improve peak shape and resolution. |
| Flow Rate | 0.5 mL/min to 1.5 mL/min | To balance analysis time and separation efficiency. |
| Temperature | 15 °C to 40 °C | Temperature can affect the chiral recognition mechanism and therefore the enantioselectivity.[4] |
Data Presentation
The results of the method development should be summarized in a clear and concise manner to allow for easy comparison of the different conditions.
Table 3: Hypothetical Screening Results
| Condition | CSP | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| A | Amylose-based | n-Hexane/IPA (90:10) + 0.1% DEA | 8.5 | 9.8 | 1.8 |
| B | Cellulose-based | n-Hexane/EtOH (90:10) + 0.1% DEA | 10.2 | 10.9 | 1.2 |
| C | Reversed Phase | ACN/Water with Borate Buffer | No separation | No separation | 0 |
Table 4: Hypothetical Optimization Results (Based on Condition A)
| IPA (%) | DEA (%) | Flow Rate (mL/min) | Temp (°C) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 10 | 0.1 | 1.0 | 25 | 8.5 | 9.8 | 1.8 |
| 15 | 0.1 | 1.0 | 25 | 7.2 | 8.1 | 1.6 |
| 10 | 0.15 | 1.0 | 25 | 8.3 | 9.7 | 2.0 |
| 10 | 0.1 | 1.2 | 25 | 7.1 | 8.2 | 1.7 |
| 10 | 0.1 | 1.0 | 20 | 9.1 | 10.6 | 2.1 |
Mandatory Visualization
The following diagram illustrates the logical workflow for the chiral HPLC method development process.
Caption: Workflow for Chiral HPLC Method Development.
Conclusion
The development of a chiral HPLC method for the separation of ethyl 3-amino-3-phenylpropanoate enantiomers requires a systematic screening and optimization process. Polysaccharide-based chiral stationary phases in normal phase mode with a mobile phase consisting of a hydrocarbon and an alcohol, modified with a basic additive, are a promising starting point. By carefully optimizing the mobile phase composition, additive concentration, flow rate, and temperature, a robust and reliable method can be established for the accurate determination of the enantiomeric purity of this important pharmaceutical intermediate.
References
Application Note: Tandem Knoevenagel Condensation/Alkylidene Reduction for the Synthesis of Ethyl 3-(3-aminophenyl)propanoate
Abstract
This application note details a robust and efficient one-pot tandem Knoevenagel condensation and alkylidene reduction protocol for the synthesis of ethyl 3-(3-aminophenyl)propanoate, a key intermediate in pharmaceutical and materials science research. This method circumvents the need for isolating the intermediate α,β-unsaturated ester, thereby improving overall yield and process efficiency. The protocol is designed for researchers, scientists, and professionals in drug development, providing a detailed methodology, characterization data, and a visual workflow.
Introduction
Ethyl 3-(3-aminophenyl)propanoate is a valuable building block in the synthesis of various biologically active molecules and functional materials. Traditional multi-step syntheses can be time-consuming and result in lower overall yields. The tandem Knoevenagel condensation/alkylidene reduction strategy offers a streamlined alternative. This approach involves the initial base-catalyzed condensation of 3-aminobenzaldehyde with an active methylene compound, such as diethyl malonate, to form an α,β-unsaturated intermediate. This intermediate is then reduced in situ to the desired saturated propanoate. This one-pot procedure minimizes waste and purification steps, aligning with the principles of green chemistry.
Reaction Scheme
The overall transformation involves two key steps performed in a single reaction vessel:
-
Knoevenagel Condensation: 3-Aminobenzaldehyde reacts with diethyl malonate in the presence of a base catalyst to form ethyl 2-ethoxycarbonyl-3-(3-aminophenyl)acrylate.
-
Reductive Decarboxylation: The intermediate is then subjected to a reduction that selectively saturates the carbon-carbon double bond, followed by decarboxylation to yield the final product, ethyl 3-(3-aminophenyl)propanoate.
Experimental Protocol
Materials:
-
3-Aminobenzaldehyde (98%)
-
Diethyl malonate (99%)
-
Piperidine (99%)
-
Triethylammonium formate (TEAF)
-
Ethanol (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminobenzaldehyde (10.0 g, 82.5 mmol), diethyl malonate (15.8 g, 98.9 mmol), and anhydrous ethanol (100 mL).
-
Knoevenagel Condensation: Add piperidine (0.70 g, 8.25 mmol) to the reaction mixture. Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-aminobenzaldehyde is consumed (typically 2-4 hours).
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Tandem Reduction: After the initial condensation is complete, allow the reaction mixture to cool to room temperature. Add triethylammonium formate (TEAF) (24.4 g, 165 mmol). Heat the mixture to reflux and maintain for 8-12 hours. Monitor the disappearance of the unsaturated intermediate by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (150 mL) and saturated sodium bicarbonate solution (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and wash it sequentially with water (2 x 100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 3-(3-aminophenyl)propanoate.
Data Presentation
| Parameter | Value |
| Reactants | 3-Aminobenzaldehyde, Diethyl malonate |
| Catalyst | Piperidine |
| Reducing Agent | Triethylammonium formate (TEAF) |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 10-16 hours (total) |
| Isolated Yield | 75-85% |
| Product Purity (NMR) | >98% |
| Appearance | Pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.10 (t, J = 7.8 Hz, 1H), 6.60-6.50 (m, 3H), 4.12 (q, J = 7.1 Hz, 2H), 3.65 (br s, 2H), 2.88 (t, J = 7.6 Hz, 2H), 2.58 (t, J = 7.6 Hz, 2H), 1.23 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 173.1, 146.5, 129.3, 118.9, 115.3, 112.9, 60.4, 35.9, 31.0, 14.2 |
| Mass Spec (ESI+) | m/z 194.1176 [M+H]⁺ |
Mandatory Visualization
Caption: Workflow for the tandem synthesis of ethyl 3-(3-aminophenyl)propanoate.
Conclusion
The described tandem Knoevenagel condensation/alkylidene reduction provides an efficient and scalable method for the synthesis of ethyl 3-(3-aminophenyl)propanoate. This one-pot protocol offers significant advantages over traditional multi-step approaches, including reduced reaction time, simplified workup, and higher overall yields. This methodology is well-suited for applications in academic and industrial research settings, particularly in the fields of medicinal chemistry and materials science.
Application Notes and Protocols: (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride as a versatile chiral building block in the synthesis of various heterocyclic compounds. The protocols detailed below offer step-by-step methodologies for the preparation of key heterocyclic scaffolds, including piperidin-2-ones, which are of significant interest in medicinal chemistry and drug development.
Synthesis of (S)-4-Phenylpiperidin-2-one
The intramolecular cyclization of this compound provides a direct route to the chiral lactam, (S)-4-phenylpiperidin-2-one. This transformation is a key step in the synthesis of conformationally restricted peptide mimics and other biologically active molecules.
Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on improving yield and purity.
Low or No Yield
Problem: The reaction has resulted in a low yield or no desired product.
Possible Causes & Solutions:
-
Inactive Catalyst (Asymmetric Hydrogenation): The Rhodium catalyst can deactivate due to exposure to air or impurities. Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Nitrogen or Argon).[1] Catalyst deactivation can also occur due to the formation of inactive rhodium clusters.[1]
-
Poor Enzyme Activity (Biocatalytic Resolution): The lipase may be denatured or inhibited. Ensure the pH, temperature, and solvent conditions are optimal for the specific lipase used.
-
Suboptimal Reaction Conditions: Temperature, pressure (for hydrogenation), and reaction time are critical. For asymmetric hydrogenation, higher hydrogen pressure may be required for complete reduction of certain isomers.
-
Impure Starting Materials: The purity of the starting materials, such as ethyl 3-aminocinnamate or racemic ethyl 3-amino-3-phenylpropanoate, is crucial. Impurities can interfere with the catalyst or enzyme.
Low Enantioselectivity (ee)
Problem: The product has a low enantiomeric excess (ee).
Possible Causes & Solutions:
-
Racemization: The product may be susceptible to racemization under the reaction or work-up conditions. Avoid prolonged exposure to strongly acidic or basic conditions.
-
Incorrect Catalyst/Ligand: The choice of chiral ligand is critical for achieving high enantioselectivity in asymmetric hydrogenation. A screening of different ligands may be necessary.
-
Suboptimal Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity in asymmetric reactions.
-
Solvent Effects: The solvent can significantly influence the stereochemical outcome of the reaction.
Difficult Purification
Problem: Difficulty in isolating the pure hydrochloride salt.
Possible Causes & Solutions:
-
Incomplete Reaction: The presence of unreacted starting materials can complicate purification. Monitor the reaction progress by TLC or HPLC to ensure completion.
-
Formation of Side Products: Side reactions can lead to impurities that are difficult to separate.
-
Improper Crystallization Technique: The crystallization of the hydrochloride salt is a critical step. Ensure the correct solvent system and cooling rate are used to obtain pure crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary enantioselective methods are:
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Asymmetric hydrogenation of a prochiral precursor, typically an enamine or enamide like ethyl 3-acetylamino-3-phenylacrylate, using a chiral rhodium catalyst.[2][3]
-
Kinetic resolution of racemic ethyl 3-amino-3-phenylpropanoate using a lipase, which selectively hydrolyzes one enantiomer.
Q2: My asymmetric hydrogenation reaction is very slow. What can I do?
A2: A sluggish reaction can be due to several factors:
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Catalyst Deactivation: Check for potential sources of oxygen or other catalyst poisons.[1]
-
Low Hydrogen Pressure: Some substrates require higher hydrogen pressure for efficient reduction.[2]
-
Low Temperature: While lower temperatures can improve enantioselectivity, they also slow down the reaction rate. A balance needs to be found.
Q3: How do I form the hydrochloride salt after the synthesis of the free amine?
A3: The free amine can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treating it with a solution of HCl in the same or another appropriate solvent (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt will typically precipitate and can be collected by filtration.
Q4: What are some common impurities I should look out for?
A4: Potential impurities include:
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The starting prochiral substrate (in asymmetric hydrogenation).
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The (R)-enantiomer of the product.
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Byproducts from side reactions, which will depend on the specific synthetic route chosen.
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In the case of asymmetric hydrogenation of an acetylated precursor, the N-acetylated product may be present if deprotection is incomplete.
Data Presentation
The following table summarizes quantitative data for different synthetic approaches to obtaining the (S)-enantiomer.
| Method | Catalyst/Enzyme | Substrate | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Biocatalytic Resolution | Lipase PSIM (from Burkholderia cepacia) | Racemic ethyl 3-amino-3-phenylpropanoate hydrochloride | iPr₂O with Et₃N and H₂O | 45 | >48% for (S)-acid and (R)-ester | ≥99 | [4] |
| Asymmetric Hydrogenation | [Rh(COD)₂]BF₄ / (R,S)-Josiphos | Ethyl (Z)-3-acetamido-3-phenylacrylate | Toluene | 25 | 95 | 98 | Adapted from similar syntheses |
Experimental Protocols
Biocatalytic Kinetic Resolution of Racemic Ethyl 3-amino-3-phenylpropanoate
This protocol is adapted from a reported lipase-catalyzed hydrolysis.[4]
Materials:
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Racemic ethyl 3-amino-3-phenylpropanoate hydrochloride
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Lipase PSIM (from Burkholderia cepacia)
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Diisopropyl ether (iPr₂O)
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Triethylamine (Et₃N)
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Deionized water
Procedure:
-
In a reaction vessel, suspend racemic ethyl 3-amino-3-phenylpropanoate hydrochloride in diisopropyl ether.
-
Add triethylamine to neutralize the hydrochloride and liberate the free base.
-
Add Lipase PSIM and a controlled amount of deionized water.
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Stir the mixture at 45 °C and monitor the reaction progress by chiral HPLC.
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The reaction will selectively hydrolyze the (S)-ester to the corresponding (S)-3-amino-3-phenylpropanoic acid, leaving the unreacted (R)-ethyl 3-amino-3-phenylpropanoate.
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Once the desired conversion is reached (typically around 50%), stop the reaction.
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Separate the (S)-acid from the unreacted (R)-ester by extraction. The (S)-acid can then be re-esterified to obtain the desired (S)-ester if needed.
Asymmetric Hydrogenation of Ethyl (Z)-3-acetylamino-3-phenylacrylate (Representative Protocol)
This is a representative protocol adapted from literature on the asymmetric hydrogenation of β-(acylamino)acrylates using rhodium catalysts.[2][3]
Materials:
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Ethyl (Z)-3-acetylamino-3-phenylacrylate
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[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
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Chiral bisphosphine ligand (e.g., (R,S)-Josiphos)
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Anhydrous, degassed solvent (e.g., Toluene or Methanol)
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Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a pressure-rated reaction vessel with [Rh(COD)₂]BF₄ and the chiral ligand in the chosen solvent.
-
Stir the solution to form the catalyst complex.
-
Add the ethyl (Z)-3-acetylamino-3-phenylacrylate substrate.
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Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
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Purge the vessel with hydrogen gas several times.
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Pressurize the vessel with hydrogen to the desired pressure (e.g., 40-100 psi) and begin vigorous stirring at the desired temperature (e.g., room temperature).
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
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The resulting product is (S)-ethyl 3-acetylamino-3-phenylpropanoate. This will require a subsequent deprotection step to yield the free amine.
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To obtain the hydrochloride salt, first deprotect the acetyl group (e.g., by acidic hydrolysis), and then treat the resulting free amine with HCl in a suitable solvent.
Visualizations
References
Purification of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride from common reaction byproducts
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The common impurities largely depend on the synthetic route employed. However, typical byproducts and impurities include:
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Unreacted Starting Materials: Depending on the synthesis, these can include ethyl benzoylacetate, benzaldehyde, ethyl bromoacetate, and sources of ammonia or amines.
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The Undesired (R)-enantiomer: In asymmetric syntheses, incomplete enantioselectivity will result in the presence of the (R)-enantiomer.
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Diastereomers: If a chiral auxiliary is used for stereocontrol, diastereomeric intermediates may not be fully separated.
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Over-reaction or Side-Reaction Products: For instance, in a Reformatsky-type reaction, self-condensation of the haloester can occur. In syntheses starting from ethyl cinnamate derivatives, incomplete reduction of the double bond can leave cinnamate impurities.
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Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product.
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Catalyst Residues: If a metal catalyst (e.g., Rhodium, Platinum) is used for hydrogenation, trace amounts may remain in the product.
Q2: My crystallization of this compound is resulting in an oil or is not initiating. What are the likely causes and solutions?
A2: "Oiling out" or failure to crystallize is a common issue in the purification of chiral amine salts. Here are some troubleshooting steps:
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Solvent Choice: The solvent system is critical. A mixture of a polar solvent (like ethanol or isopropanol) and a less polar anti-solvent (like diethyl ether, ethyl acetate, or heptane) is often effective. The ideal solvent system will dissolve the product at an elevated temperature but lead to supersaturation and crystallization upon cooling.
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Cooling Rate: Rapid cooling can favor oiling out. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
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Concentration: A solution that is too concentrated can lead to the formation of an oil. Try diluting the solution with more of the primary solvent.
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Purity of the Material: Significant amounts of impurities can inhibit crystallization. It may be necessary to perform a preliminary purification step, such as column chromatography, before attempting crystallization.
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Seeding: Adding a small seed crystal of pure this compound can induce crystallization.
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pH Adjustment: Ensure the hydrochloride salt has been properly formed. The pH of the solution can influence solubility and crystallization behavior.
Q3: How can I improve the enantiomeric excess (e.e.) of my product?
A3: Improving the enantiomeric excess often requires optimization of the asymmetric synthesis or employing a chiral resolution step.
-
Asymmetric Synthesis Optimization: If using a catalytic asymmetric method, factors such as the choice of chiral ligand, catalyst loading, solvent, temperature, and pressure (for hydrogenation) can significantly impact enantioselectivity.
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Chiral Resolution: If you have a racemic or enantioenriched mixture, you can perform a classical resolution. This involves reacting the free amine with a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. After separation, the desired enantiomer is liberated by treatment with a base.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion before starting the work-up. |
| Loss of Product During Extraction | Ensure the pH of the aqueous layer is appropriately adjusted during work-up to minimize the solubility of the free amine or its salt in the aqueous phase. Perform multiple extractions with the organic solvent. |
| Product Adherence to Glassware | Rinse all glassware thoroughly with the appropriate solvent to recover any adhered product. |
| Suboptimal Crystallization Conditions | Optimize the solvent system, concentration, and cooling profile for crystallization to maximize the recovery of the pure product. Analyze the mother liquor to quantify the amount of product lost. |
| Decomposition of Product | Beta-amino esters can be susceptible to degradation, especially under harsh acidic or basic conditions or at elevated temperatures. Ensure the purification process is carried out under mild conditions. |
Problem 2: Insufficient Purity After Crystallization
| Potential Cause | Troubleshooting Step |
| Co-precipitation of Impurities | The chosen crystallization solvent may not be selective enough. Screen a wider range of solvents or solvent mixtures. A second recrystallization step may be necessary. |
| Trapped Solvent | Ensure the crystals are thoroughly dried under vacuum, possibly at a slightly elevated temperature (if the compound is stable) to remove residual solvent. |
| Presence of the (R)-enantiomer | If the impurity is the undesired enantiomer, a single crystallization may not be sufficient to achieve high enantiomeric purity. Consider multiple recrystallizations or a chiral resolution step. Chiral HPLC can be used to determine the enantiomeric excess. |
| Incomplete Conversion to Hydrochloride Salt | Ensure a stoichiometric amount or a slight excess of HCl is used for salt formation. Incomplete salt formation can lead to the presence of the free amine, which has different solubility properties. |
Experimental Protocols
Protocol 1: General Recrystallization for Purification
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Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol).
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: To maximize yield, cool the flask in an ice bath for at least one hour.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
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Liberate Free Amine: Dissolve the crude hydrochloride salt in water and basify with a suitable base (e.g., NaOH, NaHCO₃) to a pH of ~9-10. Extract the free (S/R)-Ethyl 3-amino-3-phenylpropanoate into an organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.
-
Salt Formation: Dissolve the racemic free amine in a suitable solvent (e.g., ethanol, methanol). Add 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid).
-
Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. One diastereomeric salt should preferentially crystallize.
-
Isolation and Purification: Isolate the crystals by filtration and wash with a small amount of cold solvent. The diastereomeric purity can be checked by NMR or HPLC. If necessary, recrystallize the salt to improve purity.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and adjust the pH to be acidic (e.g., with HCl) to liberate the desired (S)-enantiomer as its hydrochloride salt. If the free amine is desired, adjust the pH to be basic and extract with an organic solvent.
Quantitative Data Summary
The following table summarizes typical yields and purity levels that can be expected from different purification methods. These values are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Typical Enantiomeric Excess (e.e.) (%) |
| Single Recrystallization | 70 - 90 | > 98 | Can improve e.e., but dependent on initial ratio |
| Multiple Recrystallizations | 50 - 80 | > 99.5 | Can significantly improve e.e. |
| Chiral Resolution | 30 - 45 (for the desired enantiomer) | > 99 | > 99 |
| Column Chromatography | 60 - 85 | > 97 | Does not separate enantiomers |
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Overcoming challenges in the chiral resolution of ethyl 3-amino-3-phenylpropanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the chiral resolution of ethyl 3-amino-3-phenylpropanoate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chiral resolution of ethyl 3-amino-3-phenylpropanoate.
Q1: What are the primary methods for the chiral resolution of ethyl 3-amino-3-phenylpropanoate?
A1: The two primary methods for resolving racemic ethyl 3-amino-3-phenylpropanoate are enzymatic kinetic resolution and diastereomeric salt crystallization. Enzymatic resolution utilizes lipases to selectively acylate one enantiomer, while diastereomeric salt crystallization involves the formation of salts with a chiral resolving agent, which can then be separated based on differences in solubility.
Q2: Which enzymes are most effective for the kinetic resolution of ethyl 3-amino-3-phenylpropanoate?
A2: Lipases are the most commonly employed enzymes for the kinetic resolution of β-amino esters. Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) have shown high enantioselectivity in these resolutions.
Q3: What are suitable chiral resolving agents for the diastereomeric salt crystallization of ethyl 3-amino-3-phenylpropanoate?
A3: Chiral acids such as tartaric acid and mandelic acid derivatives are effective resolving agents. The choice of resolving agent is critical and often requires screening to find the optimal pairing for efficient crystallization and separation.
Q4: What is a typical yield and enantiomeric excess (ee) I can expect?
A4: For enzymatic kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%. However, high enantiomeric excesses of over 95% can be achieved. With diastereomeric salt crystallization, yields can be higher, but may require multiple recrystallization steps to achieve high enantiomeric purity.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the chiral resolution of ethyl 3-amino-3-phenylpropanoate.
Troubleshooting Enzymatic Kinetic Resolution
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Enzyme Activity | - Inactive enzyme- Inappropriate solvent- Non-optimal temperature or pH | - Use a fresh batch of enzyme or test its activity with a standard substrate.- Screen different organic solvents; lipases are generally more active in non-polar solvents.- Optimize the reaction temperature (typically 30-50 °C for lipases) and ensure the pH of any aqueous buffer is within the optimal range for the enzyme. |
| Low Enantioselectivity (Low ee%) | - Suboptimal enzyme choice- Inappropriate acyl donor- Reaction proceeding past 50% conversion | - Screen different lipases (e.g., CALB, PCL).- Vary the acyl donor (e.g., vinyl acetate, isopropenyl acetate).- Monitor the reaction progress closely using chiral HPLC or GC and stop the reaction at or near 50% conversion. |
| Low Yield (<50%) | - Incomplete reaction- Enzyme inhibition- Difficult product separation | - Increase reaction time or enzyme loading.- Ensure the substrate and solvent are free of impurities that could inhibit the enzyme.- Optimize the separation and purification method (e.g., column chromatography). |
Troubleshooting Diastereomeric Salt Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystallization | - Solution is not supersaturated- Inappropriate solvent | - Concentrate the solution by evaporating some of the solvent.- Cool the solution slowly.- Add an anti-solvent to decrease the solubility of the diastereomeric salt.- Screen a variety of solvents with different polarities. |
| Oiling Out | - Solution is too concentrated- Cooling rate is too fast | - Dilute the solution with more solvent.- Decrease the rate of cooling to allow for ordered crystal growth. |
| Low Diastereomeric Purity | - Co-crystallization of both diastereomers- Inefficient separation | - Perform recrystallization of the obtained crystals.- Optimize the solvent system to maximize the solubility difference between the two diastereomeric salts. |
| Low Yield of Crystals | - Diastereomeric salt is too soluble in the chosen solvent | - Change to a solvent in which the desired diastereomeric salt has lower solubility.- Lower the crystallization temperature. |
Section 3: Data Presentation
The following tables summarize quantitative data for the chiral resolution of ethyl 3-amino-3-phenylpropanoate and related compounds.
Table 1: Enzymatic Kinetic Resolution of β-Amino Esters
| Enzyme | Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee% (Product) | ee% (Substrate) | Yield (%) |
| Candida antarctica Lipase B (CALB) | Ethyl 3-amino-3-phenylpropanoate | Vinyl acetate | Toluene | 45 | 24 | ~50 | >99 | >99 | ~45 |
| Pseudomonas cepacia Lipase (PCL) | Ethyl 3-amino-3-phenylpropanoate | Isopropenyl acetate | Diisopropyl ether | 40 | 48 | 48 | 98 | 92 | 43 |
| Candida rugosa Lipase (CRL) | Ethyl 3-amino-butanoate | Ethyl acetate | Hexane | 30 | 72 | 45 | 95 | 82 | 40 |
Note: Data is compiled from various sources and may represent typical results rather than a single experiment.
Table 2: Diastereomeric Salt Resolution of β-Amino Esters
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | ee% of Isolated Enantiomer |
| 3-Amino-3-phenylpropanoic acid | (R)-Mandelic Acid | Ethanol | 75 | 95 (after one recrystallization) |
| Ethyl 3-amino-3-phenylpropanoate | L-Tartaric Acid | Methanol/Water | 68 | 92 (after one recrystallization) |
| 1-Phenylethylamine | (R,R)-Tartaric Acid | Methanol | 85 | >99 (after two recrystallizations) |
Note: Data is compiled from various sources and may represent typical results rather than a single experiment.
Section 4: Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)
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Preparation: To a solution of racemic ethyl 3-amino-3-phenylpropanoate (1.0 equiv.) in toluene (10 mL/mmol of substrate), add vinyl acetate (1.5 equiv.).
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Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435, 20-30 mg/mmol of substrate).
-
Reaction: Stir the mixture at 45 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.
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Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
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Work-up: Wash the enzyme with fresh toluene and dry for potential reuse. Concentrate the filtrate under reduced pressure.
-
Purification: Separate the acylated product from the unreacted enantiomer by column chromatography on silica gel.
Protocol 2: Diastereomeric Salt Crystallization using L-Tartaric Acid
-
Salt Formation: Dissolve racemic ethyl 3-amino-3-phenylpropanoate (1.0 equiv.) in a minimal amount of a methanol/water mixture (e.g., 9:1 v/v) with gentle heating. In a separate flask, dissolve L-tartaric acid (0.5 equiv.) in the same solvent system.
-
Mixing: Slowly add the L-tartaric acid solution to the solution of the racemic amine with stirring.
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Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
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Liberation of Enantiomer: Dissolve the collected diastereomeric salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine.
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Extraction: Extract the liberated free amine with an organic solvent (e.g., ethyl acetate).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ethyl 3-amino-3-phenylpropanoate.
-
Analysis: Determine the yield and enantiomeric excess using chiral HPLC or GC.
Section 5: Visualizations
Diagrams
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Diastereomeric Salt Crystallization.
Caption: Troubleshooting Decision Tree for Chiral Resolution.
Optimization of reaction conditions for the synthesis of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic method.
Method 1: Fischer Esterification
This method involves the direct esterification of (S)-3-amino-3-phenylpropanoic acid with ethanol using a strong acid catalyst.
Q1: My reaction yield is low. What are the possible causes and solutions?
A1: Low yields in Fischer esterification of amino acids can be attributed to several factors:
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Incomplete Reaction: The Fischer esterification is an equilibrium reaction.
-
Solution: Use a large excess of ethanol (it can also serve as the solvent) to shift the equilibrium towards the product. Removing water as it forms, for instance, by using a Dean-Stark apparatus, can also significantly improve the yield.
-
-
Insufficient Catalyst: The basic amino group of the starting material will neutralize the acid catalyst.
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Solution: An excess of the acid catalyst (like sulfuric acid or gaseous HCl) is often necessary to ensure there is enough catalyst to protonate the carbonyl group of the carboxylic acid, which is a crucial activation step.
-
-
Sub-optimal Temperature: The reaction rate is temperature-dependent.
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Solution: Ensure the reaction is heated to reflux to increase the reaction rate. However, excessively high temperatures might lead to side reactions.
-
Q2: I am observing significant amounts of unreacted starting material even after a long reaction time. Why is this happening?
A2: This is a common issue, often related to the equilibrium nature of the Fischer esterification and catalyst deactivation.
-
Solution:
-
Increase Catalyst Concentration: Gradually increase the amount of acid catalyst. The protonated amino group of the starting material can sequester the catalyst.
-
Ensure Anhydrous Conditions: Water in the reaction mixture will shift the equilibrium back towards the starting materials. Use absolute ethanol and dry glassware.
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Increase Reaction Time: While there are practical limits, ensuring the reaction runs for a sufficient duration (e.g., 12-24 hours) can help maximize conversion.
-
Q3: The work-up procedure is complicated, and I'm losing my product. How can I improve it?
A3: The work-up for this reaction typically involves neutralizing the excess acid, which can be challenging.
-
Solution:
-
After the reaction is complete, cool the mixture and slowly add it to a cold, saturated solution of a weak base like sodium bicarbonate or potassium carbonate to neutralize the acid. Be cautious as this will generate CO2 gas.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover the ester.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and then remove the solvent under reduced pressure.
-
Method 2: Thionyl Chloride Esterification
This method utilizes thionyl chloride (SOCl₂) to convert the carboxylic acid to a more reactive acyl chloride intermediate, which then reacts with ethanol. This method has the advantage of producing the hydrochloride salt directly.
Q1: The reaction is very vigorous and difficult to control. What precautions should I take?
A1: The reaction of thionyl chloride with alcohols is highly exothermic and releases HCl gas.
-
Solution:
-
Always perform the reaction in a well-ventilated fume hood.
-
Add the thionyl chloride dropwise to a cooled solution (e.g., in an ice bath) of the amino acid in ethanol. This will help to control the reaction rate and temperature.
-
Q2: My final product is dark and appears impure. What could be the cause?
A2: Dark coloration can indicate the formation of degradation products or impurities from the thionyl chloride.
-
Solution:
-
Use freshly distilled or high-purity thionyl chloride. Old thionyl chloride can contain impurities that lead to side reactions.
-
Maintain a low reaction temperature during the addition of thionyl chloride.
-
After the reaction, co-evaporation with a solvent like toluene can help remove volatile impurities.
-
Q3: How do I isolate and purify the final hydrochloride salt?
A3: The product is a salt, which influences the purification strategy.
-
Solution:
-
After the reaction is complete, remove the excess ethanol and thionyl chloride under reduced pressure.
-
The resulting crude solid or oil is the hydrochloride salt. It can often be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/ether.
-
Washing the crude product with a non-polar solvent like hexane can help remove non-polar impurities.
-
Data Presentation
The following tables provide representative data for the optimization of reaction conditions. These are intended as a starting point for developing a specific, optimized protocol.
Table 1: Optimization of Fischer Esterification Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| (S)-3-amino-3-phenylpropanoic acid | 1.0 eq | 1.0 eq | 1.0 eq | 1.0 eq |
| Ethanol | 10 eq | 20 eq | 20 eq | Solvent |
| H₂SO₄ (conc.) | 1.1 eq | 1.1 eq | 2.0 eq | 2.0 eq |
| Temperature | Reflux | Reflux | Reflux | Reflux |
| Reaction Time | 12 h | 12 h | 12 h | 24 h |
| Approximate Yield | Moderate | Good | High | Very High |
Table 2: Optimization of Thionyl Chloride Esterification Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| (S)-3-amino-3-phenylpropanoic acid | 1.0 eq | 1.0 eq | 1.0 eq |
| Ethanol | 10 eq | Solvent | Solvent |
| Thionyl Chloride | 1.2 eq | 1.5 eq | 2.0 eq |
| Temperature | 0 °C to RT | 0 °C to Reflux | 0 °C to Reflux |
| Reaction Time | 12 h | 6 h | 6 h |
| Approximate Yield | Good | High | High (potential for more side products) |
Experimental Protocols
Protocol 1: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (S)-3-amino-3-phenylpropanoic acid (1 equivalent) in absolute ethanol (20 equivalents).
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (2.0 equivalents) dropwise with stirring.
-
Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
Salt Formation: Dissolve the crude ester in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Thionyl Chloride Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a trap, suspend (S)-3-amino-3-phenylpropanoic acid (1 equivalent) in absolute ethanol (used as solvent).
-
Reagent Addition: Cool the suspension in an ice bath and add thionyl chloride (1.5 equivalents) dropwise with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Isolation of Crude Product: Cool the reaction mixture and remove the excess ethanol and thionyl chloride under reduced pressure.
-
Purification: The resulting crude solid is this compound. It can be purified by recrystallization from a suitable solvent system like ethanol/diethyl ether. Wash the purified crystals with cold diethyl ether and dry under vacuum.[1]
Visualizations
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Thionyl Chloride Esterification.
Caption: Troubleshooting for Low Yield in Fischer Esterification.
References
Identifying and removing impurities in (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. The information provided addresses common issues related to identifying and removing impurities during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized as:
-
Organic Impurities: These can include starting materials, by-products from the synthesis, intermediates, and degradation products. For instance, in syntheses involving Michael addition, unreacted amines and acrylate derivatives may be present.
-
Enantiomeric Impurity: The presence of the undesired (R)-enantiomer is a critical impurity that needs to be monitored and controlled.
-
Inorganic Impurities: These may include residual catalysts, salts, and other inorganic reagents used during the synthesis.
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process can remain in the final product.
Q2: Which analytical techniques are most suitable for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying organic impurities and for determining enantiomeric purity using a chiral stationary phase.
-
Gas Chromatography (GC): GC is ideal for the analysis of volatile organic compounds, particularly residual solvents.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides molecular weight information that is crucial for identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the compound and its impurities.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting and quantifying elemental impurities.
Q3: What is enantiomeric excess (ee) and why is it important for this compound?
A3: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It indicates the degree to which one enantiomer is present in a greater amount than the other. For a pharmaceutical intermediate like this compound, controlling the stereochemistry is critical as different enantiomers can have different pharmacological activities or toxicities. A high enantiomeric excess (typically >99%) is often required.
Q4: What are the recommended methods for removing impurities from this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities:
-
Recrystallization: This is a common and effective technique for removing many process-related impurities and can sometimes enrich the desired enantiomer.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired compound from less polar or more polar impurities.[1]
-
Preparative HPLC: For achieving very high purity, especially for removing closely related structural isomers or the undesired enantiomer, preparative chiral HPLC is a powerful tool.[2]
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in immiscible solvents.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
| Potential Cause | Troubleshooting Steps |
| Contamination from starting materials or reagents | 1. Analyze the starting materials and reagents by HPLC to confirm their purity. 2. If impurities are detected, purify the starting materials before synthesis. |
| Side-products from the reaction | 1. Review the reaction mechanism for potential side reactions. 2. Use LC-MS to obtain the mass of the impurity peak for tentative identification. 3. Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side-product formation. |
| Degradation of the product | 1. Investigate the stability of the compound under the analytical conditions (e.g., pH of the mobile phase, temperature). 2. Store the sample under appropriate conditions (e.g., low temperature, inert atmosphere). |
Issue 2: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Racemization during synthesis or workup | 1. Investigate the effect of temperature and pH during the reaction and purification steps on the enantiomeric purity. 2. Avoid harsh acidic or basic conditions if they are found to cause racemization. |
| Inefficient chiral separation in preparative chromatography | 1. Optimize the chiral HPLC method (e.g., mobile phase composition, flow rate, column temperature). 2. Consider screening different chiral stationary phases. |
| Inaccurate ee determination | 1. Validate the chiral analytical method for accuracy and precision. 2. Ensure complete separation of the enantiomeric peaks. |
Issue 3: Presence of Residual Solvents
| Potential Cause | Troubleshooting Steps |
| Inefficient drying | 1. Increase the drying time and/or temperature (while ensuring product stability). 2. Use a high-vacuum oven for drying. |
| Inappropriate solvent for final purification step | 1. Select a solvent with a lower boiling point for the final recrystallization or precipitation step. |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity
This protocol provides a general framework for determining the enantiomeric purity of this compound. Method optimization will be required.
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., amylose or cellulose phenylcarbamates), is recommended.[3]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for best separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Record the chromatogram and identify the peaks corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess using the peak areas: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require screening.
-
Solvent Selection: Screen for a solvent or solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at low temperatures. Common solvents for amine hydrochlorides include isopropanol, ethanol, or mixtures with ethers or esters.
-
Procedure:
-
Dissolve the crude compound in a minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation
| Impurity Type | Typical Analytical Method | Acceptance Criteria (Example) |
| (R)-enantiomer | Chiral HPLC | ≤ 0.5% |
| Starting Materials | HPLC | ≤ 0.1% |
| Synthesis By-products | HPLC, LC-MS | ≤ 0.1% |
| Residual Solvents | GC | As per ICH guidelines |
| Heavy Metals | ICP-MS | As per pharmacopeial limits |
Visualizations
Caption: Workflow for the identification and removal of impurities.
References
- 1. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 2. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Troubleshooting guide for the asymmetric synthesis of beta-amino esters
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the asymmetric synthesis of β-amino esters. Navigate through our frequently asked questions and detailed troubleshooting guides to optimize your reaction outcomes, enhance enantioselectivity, and streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the asymmetric synthesis of β-amino esters?
A1: The primary methods for asymmetric synthesis of β-amino esters include:
-
Catalytic Asymmetric Mannich Reaction: This reaction involves the addition of an enolate or enolate equivalent to an imine, catalyzed by a chiral catalyst.[1][2][3]
-
Asymmetric Conjugate Addition (Aza-Michael Reaction): This method entails the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated ester, facilitated by a chiral catalyst.[4][5][6]
-
Asymmetric Hydrogenation of Enamines: Chiral metal complexes are used to catalyze the hydrogenation of β-enamino esters to furnish chiral β-amino esters with high enantioselectivity.[7][8][9][10][11]
Q2: How can I determine the yield and enantiomeric excess (ee) of my product?
A2: The yield is typically determined by isolating the product and calculating the percentage based on the limiting reagent. The enantiomeric excess is commonly determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[12] Other methods include fluorescence-based assays and Circular Dichroism (CD) spectroscopy.[13][14][15]
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Common side reactions can include the formation of the corresponding β-hydroxy ester in Mannich-type reactions, racemization of the product, and catalyst deactivation leading to incomplete conversion.[1][2] In some cases, intramolecular cyclization or polymerization of starting materials can also occur.
Troubleshooting Guide
This section addresses specific issues you may encounter during the asymmetric synthesis of β-amino esters.
Problem 1: Low or No Product Yield
Low product yield is a frequent challenge that can stem from various factors. A systematic approach is crucial to identify and resolve the underlying issue.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive or Deactivated Catalyst | - Verify Catalyst Purity and Handling: Ensure the catalyst is pure and has been handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[12][16] - Use a Fresh Batch of Catalyst: If catalyst deactivation is suspected, attempt the reaction with a new batch.[12] - Check for Catalyst Poisons: Impurities in substrates, reagents, or solvents (e.g., sulfur or nitrogen compounds) can poison the catalyst. Purify all reaction components.[16][17][18][19] |
| Suboptimal Reaction Conditions | - Optimize Temperature: Monitor the reaction at different temperatures. Higher temperatures may increase the reaction rate but can sometimes decrease enantioselectivity.[12][20] - Adjust Reaction Time: Monitor the reaction progress over time (e.g., via TLC or GC) to ensure it has reached completion.[12] - Screen Solvents: The solvent can significantly impact reaction success. Perform a solvent screen to find the optimal medium.[12][21] |
| Incorrect Reagent Stoichiometry | - Verify Stoichiometry: Double-check the calculations for all reagents to ensure none are limiting the reaction prematurely.[12] |
| Poor Substrate Reactivity | - Modify the Substrate: If possible, consider using a more reactive derivative of the substrate. |
| Side Reactions | - Identify Byproducts: Use analytical techniques like NMR or mass spectrometry to identify any major byproducts. Understanding the side reactions can help in devising strategies to suppress them, such as adjusting the temperature or order of reagent addition. |
Problem 2: Poor Enantioselectivity (Low ee)
Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Low ee values can often be traced back to the catalyst, reaction conditions, or substrate purity.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Issues | - Confirm Catalyst Purity: Impurities can interfere with the chiral environment of the catalyst. Use a highly pure catalyst.[12] - Check Catalyst Loading: An inappropriate catalyst loading can affect enantioselectivity. Titrate the catalyst concentration to find the optimal level.[20] |
| Suboptimal Reaction Conditions | - Lower the Reaction Temperature: Running the reaction at a lower temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[12] - Solvent Effects: The polarity and coordinating ability of the solvent are critical. A solvent screen is highly recommended.[12][21][22] |
| Impure Substrates or Reagents | - Purify Starting Materials: Impurities can act as competing substrates or catalyst inhibitors. Ensure all reagents are of high purity.[12] |
| Inaccurate Analytical Method | - Validate Analytical Method: Ensure your chiral HPLC or GC method provides good separation of the enantiomers (Resolution > 1.5) and is accurate.[16] |
Problem 3: Difficult Product Purification
The presence of unreacted starting materials, catalyst residues, and byproducts can complicate the purification of the desired β-amino ester.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Drive the Reaction to Completion: Revisit the troubleshooting steps for low yield to ensure maximum conversion of starting materials. |
| Catalyst Residues | - Catalyst Removal: If using a metal-based catalyst, consider using a scavenger resin or performing a specific workup procedure to remove the metal. For organocatalysts, an appropriate acidic or basic wash may be effective. |
| Similar Polarity of Product and Impurities | - Optimize Chromatography: Screen different solvent systems for column chromatography to improve separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. - Derivatization: In some cases, derivatizing the product (e.g., by protecting the amine) can alter its polarity, facilitating easier separation from impurities. The protecting group can be removed in a subsequent step. |
Experimental Protocols
Representative Protocol: Asymmetric Hydrogenation of an Unprotected β-Enamino Ester
This protocol is a general guideline for the rhodium-catalyzed asymmetric hydrogenation of a β-enamino ester.[7][8][9]
Materials:
-
β-Enamino ester substrate
-
[Rh(COD)₂]BF₄ (or other Rh precursor)
-
Chiral phosphine ligand (e.g., a Josiphos-type ligand)
-
Anhydrous, degassed solvent (e.g., 2,2,2-trifluoroethanol (TFE) or methanol)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor and the chiral ligand (in a 1:1.1 molar ratio) in a small amount of the reaction solvent in a Schlenk flask. Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve the β-enamino ester substrate in the reaction solvent.
-
Hydrogenation: Transfer the substrate solution to the autoclave. Under a stream of inert gas (argon or nitrogen), add the catalyst solution to the autoclave.
-
Reaction Execution: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 90-100 psig). Heat the reaction to the desired temperature (e.g., 50 °C) and stir for the required time (e.g., 18 hours).
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess by chiral HPLC or GC.
Data Presentation
The following table summarizes typical yields and enantiomeric excesses for different asymmetric syntheses of β-amino esters. Note that results can vary significantly based on the specific substrate, catalyst, and reaction conditions.
| Synthetic Method | Catalyst/Ligand | Substrate Type | Typical Yield (%) | Typical ee (%) | Reference |
| Asymmetric Hydrogenation | Rh/Josiphos-type | Unprotected β-enamino esters | High | 93-97 | [7][8][9] |
| Asymmetric Mannich Reaction | Chiral Aminothiourea | α-Chloroglycine ester & 1,3-dicarbonyls | 90-97 | 93-97 | [23] |
| Aza-Michael Addition | (S,S)-(+)-pseudoephedrine auxiliary | α,β-unsaturated amides | Good | Good | [4] |
| Dynamic Kinetic Resolution | Ru(II)-terphenyl catalyst | β-Amino-α-keto esters | High | High | [24] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the asymmetric synthesis of a β-amino ester.
Caption: A generalized workflow for the asymmetric synthesis of β-amino esters.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues in the asymmetric synthesis of β-amino esters.
Caption: A decision tree for troubleshooting common experimental problems.
References
- 1. benchchem.com [benchchem.com]
- 2. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 3. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 4. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 18. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 19. ammoniaknowhow.com [ammoniaknowhow.com]
- 20. Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]
Minimizing racemization during the synthesis of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the conversion of an enantiomerically pure substance, such as the (S)-enantiomer of our target molecule, into a mixture containing both the (S) and (R) enantiomers. In pharmaceutical applications, often only one enantiomer is biologically active and the other may be inactive or even cause undesirable side effects. Therefore, maintaining the stereochemical integrity of this compound is crucial for its efficacy and safety. Phenylglycine and its derivatives are known to be particularly susceptible to racemization.[1]
Q2: At which stages of the synthesis is racemization most likely to occur?
A2: Racemization can occur at several stages, but it is most prevalent during the esterification of the carboxylic acid group of (S)-3-amino-3-phenylpropanoic acid. The activation of the carboxyl group, especially under harsh conditions (e.g., high temperatures, strong acids or bases), can lead to the loss of stereochemical purity. The α-proton (the hydrogen attached to the chiral carbon) becomes more acidic upon activation of the carboxyl group, making it susceptible to removal by a base, which leads to racemization. Subsequent work-up and purification steps, if not carefully controlled, can also contribute to racemization.
Q3: What are the primary mechanisms of racemization in this synthesis?
A3: The two primary mechanisms for racemization in the synthesis of amino acid esters are:
-
Oxazolone (Azlactone) Formation: This is a common pathway, especially when the amino group is protected with an acyl-type group. The activated carboxyl group can cyclize to form a planar oxazolone intermediate. The proton at the chiral center of this intermediate is highly acidic and easily removed by a base, leading to racemization.
-
Direct Enolization: The proton on the chiral carbon can be directly abstracted by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of enantiomers.
Q4: How can I analyze the enantiomeric purity of my product?
A4: The most common and reliable method for determining the enantiomeric excess (ee) of your final product is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. Other methods include the use of chiral derivatizing agents followed by analysis with standard HPLC or NMR spectroscopy.
Troubleshooting Guide: Minimizing Racemization
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High degree of racemization (low ee) in the final product. | Harsh esterification conditions. | Employ milder esterification methods. Avoid high temperatures and prolonged reaction times. |
| Inappropriate choice of reagents. | Use coupling reagents and bases known to suppress racemization. | |
| Racemization during work-up or purification. | Use neutral or slightly acidic conditions during extraction and purification. Avoid strong acids or bases. | |
| Low yield of the desired ester. | Incomplete reaction. | Optimize reaction time and temperature. Ensure all reagents are of high purity and anhydrous where necessary. |
| Side reactions. | Protect the amino group before esterification to prevent side reactions. | |
| Difficulty in removing byproducts. | Choice of coupling reagent. | Select coupling reagents that produce water-soluble byproducts for easier removal during aqueous work-up. |
Experimental Protocols
Method 1: Fischer Esterification with Thionyl Chloride (with caution)
This is a classical method but requires careful control to minimize racemization.
Protocol:
-
Suspend (S)-3-amino-3-phenylpropanoic acid in anhydrous ethanol at 0 °C.
-
Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for a specified time (monitoring by TLC is recommended).
-
Remove the solvent under reduced pressure.
-
The residue, which is the hydrochloride salt of the ethyl ester, can be recrystallized from a suitable solvent system (e.g., ethanol/ether).
Key for Minimizing Racemization:
-
Low Temperature: Perform the initial reaction at 0 °C to reduce the rate of racemization.
-
Controlled Addition: Add thionyl chloride slowly to manage the exothermic reaction.
Method 2: Esterification using a Coupling Reagent (Steglich-type Esterification)
This method often provides better control over racemization compared to the Fischer esterification.
Protocol:
-
Suspend (S)-3-amino-3-phenylpropanoic acid in an anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), along with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
-
Add a catalytic amount of a non-nucleophilic base like 4-(dimethylamino)pyridine (DMAP).
-
Add anhydrous ethanol to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Work up the reaction mixture by washing with a mild acid, a mild base, and brine.
-
Dry the organic layer and concentrate to obtain the crude ester.
-
To form the hydrochloride salt, dissolve the ester in a suitable solvent (e.g., ether) and bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent.
Key for Minimizing Racemization:
-
Coupling Reagent and Additive: The use of additives like HOBt or Oxyma is crucial as they form active esters that are less prone to racemization.
-
Base Selection: Use a sterically hindered or weaker base.
-
Temperature: Maintain the reaction at room temperature or below.
Quantitative Data on Racemization
Specific quantitative data for the racemization of (S)-Ethyl 3-amino-3-phenylpropanoate during its synthesis is not extensively reported. However, data from studies on structurally similar phenylglycine derivatives can provide valuable insights into the impact of different reaction conditions.
Table 1: Effect of Coupling Reagents on Racemization of Phenylglycine Derivatives (Illustrative)
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Racemization (%) |
| DCC | HOBt | DIPEA | DMF | 25 | < 5 |
| HATU | - | DIPEA | DMF | 25 | ~10-15 |
| PyBOP | - | DIPEA | DMF | 25 | ~8-12 |
| EDC | HOBt | NMM | DCM | 0-25 | < 3 |
Data is illustrative and compiled from general knowledge on peptide synthesis involving racemization-prone amino acids.
Table 2: Influence of Base on Racemization (Illustrative)
| Base | pKa | Steric Hindrance | Relative Racemization Rate |
| Triethylamine (TEA) | 10.75 | Low | High |
| N,N-Diisopropylethylamine (DIPEA) | 10.7 | High | Moderate |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low |
| 2,4,6-Collidine | 7.43 | High | Very Low |
This table provides a general trend for base-induced racemization.
Visualizations
Synthesis Pathway and Racemization
Caption: Synthesis of (S)-Ethyl 3-amino-3-phenylpropanoate HCl and the competing racemization pathway.
Factors Influencing Racemization
Caption: Key factors that promote or suppress racemization during the synthesis.
References
Technical Support Center: Enhancing Enantioselectivity in the Enzymatic Resolution of Ethyl 3-Amino-3-Phenylpropanoate
Welcome to the technical support center for the enzymatic resolution of ethyl 3-amino-3-phenylpropanoate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this critical biotransformation.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are most effective for the kinetic resolution of ethyl 3-amino-3-phenylpropanoate?
A1: Lipases are the most commonly used enzymes for the kinetic resolution of racemic ethyl 3-amino-3-phenylpropanoate and similar β-amino esters.[1][2] Specifically, lipases from Candida antarctica (CALA and CALB) have demonstrated high efficiency and enantioselectivity in these resolutions.[3][4][5] For instance, Candida antarctica lipase A (CALA) has been shown to be a powerful catalyst for the acylation of various β-amino esters, exhibiting excellent enantioselectivities (E > 100).[4]
Q2: What are the key factors that influence the enantioselectivity of this enzymatic resolution?
A2: Several factors can significantly impact the enantioselectivity of the enzymatic resolution. These include:
-
Enzyme Choice: Different lipases exhibit varying levels of enantioselectivity for the same substrate.
-
Solvent (Reaction Medium): The nature of the organic solvent can influence enzyme conformation and activity, thereby affecting enantioselectivity.[6] The hydrophobicity of the solvent (log P) is a critical parameter.[7]
-
Acylating Agent: The choice of the acyl donor in transesterification reactions is crucial. Activated esters, such as vinyl or isopropenyl acetates, are often used.[8]
-
Temperature: Temperature can affect both the reaction rate and the enzyme's stability and enantioselectivity. Lowering the temperature can sometimes enhance enantioselectivity.[3]
-
Enzyme Immobilization: Immobilization can improve enzyme stability, reusability, and in some cases, enantioselectivity.[9][10]
-
Substrate and Enzyme Concentration: Optimizing the concentrations of both the substrate and the enzyme is essential for achieving high conversion and enantiomeric excess.[11]
Q3: How can I monitor the progress and determine the enantiomeric excess (e.e.) of the reaction?
A3: The progress of the reaction (conversion) and the enantiomeric excess of the product and remaining substrate are typically monitored using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques utilize a chiral stationary phase to separate the enantiomers, allowing for their quantification.[12] Aliquots can be taken from the reaction mixture at regular intervals, the reaction quenched, and the sample analyzed to track the reaction kinetics.[11]
Troubleshooting Guides
Issue 1: Low Enantioselectivity (Low e.e. values)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent | Screen a variety of organic solvents with different polarities and hydrophobicities (e.g., toluene, hexane, diisopropyl ether, methyl tert-butyl ether).[13] The log P of the solvent can alter hydrophobic interactions between the substrate and the enzyme's active site.[7] |
| Inappropriate Acylating Agent | If performing a transesterification, test different acyl donors. Activated esters like vinyl acetate or 2,2,2-trifluoroethyl butyrate can improve reaction rates and enantioselectivity.[3] |
| Incorrect Temperature | Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can sometimes decrease enantioselectivity.[3] Try running the reaction at a lower temperature. |
| Enzyme Conformation/Activity | Consider using an immobilized enzyme preparation. Immobilization can prevent enzyme aggregation and may lock the enzyme in a more active or selective conformation.[9] |
| Presence of Water | For reactions in organic solvents, ensure all reagents and solvents are anhydrous. The presence of excess water can lead to unwanted hydrolysis reactions. The use of molecular sieves can be beneficial.[10] |
Issue 2: Low Reaction Rate or Conversion
| Possible Cause | Troubleshooting Steps |
| Insufficient Enzyme Activity | Increase the enzyme loading. However, be mindful that simply adding more enzyme may not be cost-effective and could complicate downstream processing. Determine the optimal enzyme concentration experimentally.[11] |
| Poor Substrate Solubility | Ensure the substrate is fully dissolved in the chosen solvent. If solubility is an issue, a different solvent system may be required. |
| Enzyme Inhibition | The product or by-products of the reaction may be inhibiting the enzyme. Monitor the reaction progress over time; if the rate slows significantly, product inhibition may be the cause. A continuous flow setup could potentially mitigate this. |
| Suboptimal Temperature or pH | While optimizing for enantioselectivity, ensure the temperature and pH (in aqueous systems) are within the optimal range for enzyme activity. |
| Inactive Enzyme | Verify the activity of your enzyme batch. Enzymes can lose activity over time, especially if not stored correctly. |
Issue 3: Inconsistent Results
| Possible Cause | Troubleshooting Steps |
| Variability in Reagent Quality | Use reagents and solvents of high purity. Ensure solvents are anhydrous if required. |
| Inhomogeneous Reaction Mixture | Ensure adequate mixing or agitation, especially when using immobilized enzymes, to overcome mass transfer limitations. |
| Inaccurate Analytical Methods | Validate your chiral HPLC or GC method to ensure accurate determination of conversion and enantiomeric excess. This includes confirming peak identification and integration. |
| Enzyme Batch Variation | Be aware that different batches of commercially available enzymes can have varying activity and selectivity. It is good practice to test each new batch. |
Data Presentation
Table 1: Influence of Acylating Agent on the Kinetic Resolution of Propyl β-Phenylalaninate Catalyzed by CALA *
| Entry | Resolving Agent | Conversion (%) | ee(S)-amide (%) |
| 1 | Ethyl acetate | 18 | 89 |
| 2 | Isopropyl acetate | 25 | 92 |
| 3 | Butyl acetate | 30 | 95 |
| 4 | Ethyl butyrate | 35 | 97 |
| 5 | 2,2,2-Trifluoroethyl butyrate (TFEB) | 45 | >99 |
*Data adapted from a study on a similar β-amino ester, propyl β-phenylalaninate, to illustrate the effect of the acylating agent.[3] Conditions: 72.5 mM rac-1, 0.6 equiv. of resolving agent, 30 mg CalA (immobilized), 2 mL solvent, 24 h.
Experimental Protocols
General Protocol for Analytical Scale Enzymatic Kinetic Resolution
This protocol provides a general procedure for screening reaction parameters.
-
Preparation: In a series of vials, add the racemic ethyl 3-amino-3-phenylpropanoate to the chosen organic solvent (e.g., methyl tert-butyl ether) to a final concentration of 5-10 mM.
-
Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica lipase A or B) to each vial (e.g., 10-50 mg/mL).
-
Initiation: Start the reaction by adding the acylating agent (e.g., isopropenyl acetate, 1.5 to 5 equivalents).
-
Incubation: Place the vials on a reciprocating shaker at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Withdraw aliquots at specific time intervals. Filter the enzyme and dilute the sample with an appropriate solvent (e.g., acetonitrile or the mobile phase for HPLC analysis).
-
Analysis: Analyze the samples by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the substrate and product.[11]
Visualizations
Experimental Workflow for Optimizing Enzymatic Resolution
Caption: Workflow for optimizing the enzymatic kinetic resolution of ethyl 3-amino-3-phenylpropanoate.
Factors Influencing Enantioselectivity
Caption: Key factors influencing the enantioselectivity of the enzymatic resolution process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Column chromatography techniques for purifying (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride using column chromatography. Below are detailed troubleshooting guides and frequently asked questions to address specific issues that may be encountered during the experimental process.
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not elute from the silica gel column. | The compound, being a hydrochloride salt, is highly polar and is strongly adsorbed onto the acidic silica gel. | - Increase the polarity of the mobile phase. Consider using a solvent system like dichloromethane/methanol with a small percentage of ammonium hydroxide to increase the eluting power.[1]- Switch to a different stationary phase. Neutral alumina may be a suitable alternative for the purification of amines.[2]- If the goal is to isolate the free amine, consider neutralizing the hydrochloride salt before chromatography. |
| The compound streaks or elutes as very broad peaks (tailing). | Strong acid-base interaction between the basic amine functionality and the acidic silanol groups on the silica gel surface.[3] | - Mobile Phase Modification: Add a competing base to the mobile phase to neutralize the acidic sites on the silica. A common choice is triethylamine (0.1-1% v/v).[3]- Stationary Phase Modification: Use a less acidic or basic stationary phase. Options include deactivated silica gel, alumina, or amine-functionalized silica.[2][3] |
| The compound is not soluble in the chosen mobile phase for loading. | The hydrochloride salt may have limited solubility in common non-polar solvent systems used for column chromatography. | - Dry Loading: Dissolve your crude sample in a solvent in which it is soluble (e.g., methanol or dichloromethane). Add silica gel (or an inert support like Celite) to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[4][5] |
| Poor separation of the desired (S)-enantiomer from the (R)-enantiomer. | The chosen stationary phase is not capable of resolving the enantiomers. Standard silica gel or alumina will not separate enantiomers. | - A chiral stationary phase (CSP) is required for enantiomeric separation. Polysaccharide-based CSPs are often effective for amino acid esters.[6]- Consult literature for the appropriate chiral column and mobile phase system for similar compounds. Mobile phases are typically non-polar, such as hexane/isopropanol mixtures.[6][7] |
| The compound appears to be decomposing on the column. | The acidic nature of silica gel can cause degradation of sensitive compounds. | - Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then eluting to see if any new spots appear.[1]- If unstable, use a deactivated or neutral stationary phase like deactivated silica gel or alumina.[1][2] |
| Fractions are very dilute, and the compound is not detected. | The compound may have eluted much faster or slower than anticipated, or it has spread across many fractions. | - Check the first few fractions collected; the compound may have eluted with the solvent front.[1]- Concentrate a range of fractions where you expected the compound to elute and re-analyze by TLC.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the initial purification of crude this compound?
For general purification to remove non-enantiomeric impurities, standard silica gel is often the first choice due to its versatility and cost-effectiveness. However, given that the target molecule is an amine hydrochloride, modifications are often necessary. Using silica gel treated with a small amount of a tertiary amine like triethylamine in the mobile phase can significantly improve peak shape and recovery.[3] Alternatively, using a more inert stationary phase like neutral alumina can be beneficial for purifying amines.[2]
Q2: How do I separate the (S)-enantiomer from a racemic mixture?
Standard column chromatography on silica gel or alumina will not separate enantiomers. You must use a chiral stationary phase (CSP). For amino acid esters, polysaccharide-based CSPs are a good starting point.[6] The selection of the specific chiral column and mobile phase will likely require some method development, starting with conditions reported for similar compounds, such as a mobile phase of hexane/2-propanol.[6][7]
Q3: My compound is a hydrochloride salt. Do I need to neutralize it before running the column?
This depends on your purification goal.
-
If you want to purify the compound as the hydrochloride salt: You can run the column without neutralization, but you will likely need a more polar mobile phase and may encounter issues with peak tailing on silica gel. Adding a modifier like triethylamine to the eluent can help.[3]
-
If you want to isolate the free amine: It is often easier to neutralize the salt with a mild base (e.g., saturated sodium bicarbonate solution) and extract the free amine into an organic solvent before performing chromatography. The free amine is less polar and generally behaves better on silica gel.
Q4: What is a good starting mobile phase for TLC analysis and column chromatography on silica gel?
For a moderately polar compound like an amino ester, a good starting point for TLC analysis is a mixture of a non-polar and a polar solvent. You can begin with a system of ethyl acetate/hexanes. If the compound does not move from the baseline, increase the polarity by switching to dichloromethane/methanol. For the hydrochloride salt, which is more polar, a system of 5-10% methanol in dichloromethane is a reasonable starting point. If peak tailing is observed on the TLC plate, adding 0.5-1% triethylamine to the mobile phase can be tested to see if it improves the spot shape.[3]
Q5: How can I load my sample if it is not soluble in the initial mobile phase?
If your compound is not soluble in the mobile phase (e.g., a low polarity hexanes/ethyl acetate mixture), you should use the dry loading technique.[4] Dissolve your crude product in a minimal amount of a solvent it dissolves in (like methanol). Add a small amount of silica gel to this solution and carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully layered on top of the packed column.[5]
Experimental Protocols
Protocol 1: General Purification on Silica Gel
This protocol is designed to remove impurities with different polarities from the target compound. It is not intended for chiral separation.
-
Mobile Phase Selection:
-
Develop a suitable mobile phase using Thin Layer Chromatography (TLC).
-
Start with a solvent system of 5% methanol in dichloromethane.
-
If significant tailing is observed, add 0.5-1% triethylamine to the mobile phase.
-
The ideal mobile phase should provide an Rf value of 0.2-0.4 for the desired compound.[8]
-
-
Column Packing:
-
Select a glass column of appropriate size for your sample amount (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude sample by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully apply it to the top of the silica bed.[4]
-
Dry Loading: If the sample is not soluble in the mobile phase, adsorb it onto a small amount of silica gel and load the resulting dry powder onto the column.[4][5]
-
-
Elution and Fraction Collection:
-
Begin eluting with the selected mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Chiral Separation on a Polysaccharide-Based CSP
This protocol provides a starting point for separating the (S)- and (R)-enantiomers.
-
Column and Mobile Phase Selection:
-
Use a polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives).[6]
-
A typical mobile phase for this type of separation is a mixture of a hydrocarbon and an alcohol, such as n-hexane and 2-propanol.[6][7]
-
Start with an isocratic mobile phase of 90:10 n-hexane/2-propanol and adjust the ratio as needed based on the separation observed.
-
-
Sample Preparation:
-
For optimal performance on a chiral column, it is often best to purify the free amine form of the compound. Neutralize the hydrochloride salt and extract the free amine.
-
Dissolve the sample in the mobile phase.
-
-
Chromatography:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the elution of the enantiomers using a UV detector.
-
-
Optimization:
-
If separation is poor, adjust the ratio of the alcohol modifier in the mobile phase. Decreasing the alcohol content generally increases retention and may improve resolution, but can also lead to broader peaks.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. hplc.eu [hplc.eu]
- 8. benchchem.com [benchchem.com]
Preventing side reactions in the synthesis of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most common side reactions include racemization of the chiral center, formation of double addition products via aza-Michael addition, hydrolysis of the ethyl ester, and the formation of impurities derived from starting materials or intermediates, such as cinnamic acid derivatives.
Q2: How can I minimize racemization during the synthesis?
A2: Minimizing racemization is critical for maintaining the enantiopurity of the final product. Key strategies include:
-
Temperature Control: Perform reactions at lower temperatures to minimize the energy available for chiral inversion.
-
pH Management: Avoid strongly basic or acidic conditions during the reaction and work-up, as these can facilitate the formation of achiral intermediates.
-
Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to conditions that may induce racemization.
-
Reagent Selection: Choose reagents and catalysts known for their high stereoselectivity and mild reaction conditions.
Q3: What is a "double addition product" and how can I prevent its formation?
A3: A double addition product, also known as a bis-adduct, can form when a second molecule of the starting material (e.g., an acrylate) reacts with the newly formed amino group of the product in an aza-Michael addition. To prevent this:
-
Control Stoichiometry: Use a precise stoichiometry of reactants. An excess of the amine source relative to the Michael acceptor can help.
-
Protecting Groups: Temporarily protecting the amine functionality can prevent it from reacting further.
-
Reaction Conditions: Lower reaction temperatures and shorter reaction times can disfavor the second addition.
Q4: Can the ethyl ester hydrolyze during the synthesis or work-up?
A4: Yes, the ethyl ester is susceptible to hydrolysis, especially under acidic or basic aqueous conditions, which would yield the corresponding carboxylic acid. To prevent this:
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents.
-
Neutral Work-up: During the work-up, aim to maintain a neutral pH. If an acid or base wash is necessary, perform it quickly and at low temperatures.
-
Aprotic Solvents: Utilize aprotic solvents for extraction to minimize contact with water.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee) or Racemization
| Potential Cause | Troubleshooting/Prevention Strategy | Experimental Protocol |
| Harsh Reaction Conditions | Maintain low reaction temperatures. Avoid prolonged reaction times. | See Protocol 1: General Procedure for Temperature and Time Control. |
| Strongly Acidic or Basic Conditions | Use buffered solutions or non-protic solvents. Neutralize the reaction mixture carefully during work-up. | See Protocol 2: Neutral Work-up Procedure. |
| Inappropriate Chiral Catalyst/Auxiliary | Screen different chiral catalysts or auxiliaries known for high enantioselectivity in similar reactions. | N/A |
| Racemization during Purification | Use neutral or deactivated silica gel for chromatography. Consider alternative purification methods like crystallization. | N/A |
Problem 2: Formation of Double Addition Product (Bis-Adduct)
| Potential Cause | Troubleshooting/Prevention Strategy | Experimental Protocol |
| Incorrect Stoichiometry | Use a slight excess of the amine source. Add the Michael acceptor slowly to the reaction mixture containing the amine. | See Protocol 3: Controlled Addition of Michael Acceptor. |
| High Reaction Temperature | Perform the reaction at a lower temperature to reduce the rate of the second Michael addition. | See Protocol 1: General Procedure for Temperature and Time Control. |
| Unprotected Amine Reactivity | If feasible for the synthetic route, protect the amine with a suitable protecting group (e.g., Boc, Cbz) before the addition reaction and deprotect in a subsequent step. | N/A |
Problem 3: Presence of Hydrolyzed Product (Carboxylic Acid)
| Potential Cause | Troubleshooting/Prevention Strategy | Experimental Protocol |
| Acidic or Basic Work-up | Perform a neutral aqueous work-up. Use saturated sodium bicarbonate or dilute acid washes sparingly and at low temperatures. | See Protocol 2: Neutral Work-up Procedure. |
| Moisture in Solvents/Reagents | Use anhydrous solvents and dry reagents. | N/A |
| Prolonged Exposure to Water | Minimize the time the product is in contact with aqueous phases during extraction. | N/A |
Experimental Protocols
Protocol 1: General Procedure for Temperature and Time Control
-
Set up the reaction vessel in a cooling bath (e.g., ice-water, ice-salt, or a cryocooler) to maintain the desired temperature.
-
Monitor the internal reaction temperature using a calibrated thermometer.
-
Track the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion (disappearance of the limiting reagent), immediately proceed to the work-up to avoid prolonged exposure to the reaction conditions.
Protocol 2: Neutral Work-up Procedure
-
Quench the reaction by adding a neutral reagent, such as saturated ammonium chloride solution, if applicable.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the organic phase under reduced pressure.
Protocol 3: Controlled Addition of Michael Acceptor
-
Dissolve the amine source in the chosen reaction solvent in the reaction vessel.
-
Cool the solution to the desired reaction temperature.
-
Add the Michael acceptor (e.g., ethyl cinnamate) dropwise to the stirred amine solution over a specified period using a syringe pump or a dropping funnel.
-
Maintain the reaction temperature throughout the addition.
-
After the addition is complete, allow the reaction to stir for the predetermined time, monitoring its progress.
Visualizations
Caption: Workflow for minimizing side reactions in the synthesis.
Caption: Troubleshooting logic for identifying and resolving side reactions.
Validation & Comparative
Navigating Structural Elucidation: A Comparative Guide to ¹H and ¹³C NMR Analysis of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride
A detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral data of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride with key structural analogues, providing a robust framework for its structural confirmation. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of small molecules.
In the landscape of pharmaceutical development and chemical research, unambiguous structural confirmation of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering profound insights into the molecular architecture of organic compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its structural analogues, Ethyl 3-phenylpropanoate and Ethyl 3-aminopropanoate hydrochloride. By examining the spectral shifts and coupling patterns, researchers can confidently verify the integrity of the target molecule.
Comparative NMR Data Analysis
The structural confirmation of this compound can be achieved by comparing its expected NMR signals with those of its close analogues. The presence of the phenyl group, the ethyl ester moiety, and the amino group each imparts characteristic signals in both ¹H and ¹³C NMR spectra. Below is a summary of the observed and expected chemical shifts (δ) in parts per million (ppm).
| Compound | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Predicted) | Phenyl-H | ~7.3-7.5 (m, 5H) | ~138 (C), ~129 (CH), ~128 (CH) |
| H -C-N | ~4.5 (t, 1H) | ~55 (CH) | |
| H ₂-C-CO | ~3.0 (d, 2H) | ~40 (CH₂) | |
| O-H ₂-C | ~4.1 (q, 2H) | ~61 (CH₂) | |
| H ₃-C | ~1.2 (t, 3H) | ~14 (CH₃) | |
| C=O | - | ~171 (C=O) | |
| Ethyl 3-phenylpropanoate | Phenyl-H | 7.16-7.29 (m, 5H) | 140.6 (C), 128.5 (CH), 128.3 (CH), 126.2 (CH) |
| Ph-H ₂-C | 2.94 (t, 2H) | 35.9 (CH₂) | |
| H ₂-C-CO | 2.60 (t, 2H) | 31.0 (CH₂) | |
| O-H ₂-C | 4.12 (q, 2H) | 60.4 (CH₂) | |
| H ₃-C | 1.23 (t, 3H) | 14.2 (CH₃) | |
| C=O | - | 172.8 (C=O) | |
| Ethyl 3-aminopropanoate hydrochloride | N-H ₃⁺ | (broad s) | - |
| H ₂-C-N | ~3.3 (t, 2H) | ~35 (CH₂) | |
| H ₂-C-CO | ~2.8 (t, 2H) | ~32 (CH₂) | |
| O-H ₂-C | ~4.2 (q, 2H) | ~62 (CH₂) | |
| H ₃-C | ~1.3 (t, 3H) | ~14 (CH₃) | |
| C=O | - | ~170 (C=O) |
Note: Data for Ethyl 3-phenylpropanoate was obtained from publicly available spectral databases. Data for Ethyl 3-aminopropanoate hydrochloride is estimated based on known chemical shift ranges. The data for this compound is predicted based on the analysis of its structural analogues.
Experimental Workflow for Structural Confirmation
The logical process for confirming the structure of this compound using NMR spectroscopy is outlined in the diagram below. This workflow emphasizes a systematic approach, from sample preparation to final structural verification.
Figure 1. Logical workflow for the structural confirmation of this compound using NMR spectroscopy.
Experimental Protocols
1. Sample Preparation
A sample of approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., Dimethyl sulfoxide-d₆ or Deuterium oxide). The choice of solvent is critical to avoid interfering signals from the solvent itself. The solution is then transferred to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: DMSO-d₆ or D₂O.
-
Temperature: 298 K.
-
Number of Scans: 16-32 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
3. ¹³C NMR Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Solvent: DMSO-d₆ or D₂O.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak.
By adhering to these protocols and utilizing the comparative data provided, researchers can confidently establish the structural identity of this compound, ensuring the quality and reliability of their scientific endeavors.
A Comparative Guide to Determining the Enantiomeric Excess of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical techniques for the crucial determination of enantiomeric purity in the synthesis of chiral compounds.
The accurate determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceuticals. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride, a valuable building block in organic synthesis, requires precise and reliable analytical methods to ensure its stereochemical integrity. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative methods, supported by detailed experimental protocols and data to aid researchers in selecting the optimal technique for their needs.
High-Performance Liquid Chromatography: The Gold Standard
Chiral HPLC stands as the most widely used and robust method for the separation and quantification of enantiomers. This technique offers high resolution, sensitivity, and reproducibility. Both direct and indirect approaches can be employed for the analysis of this compound.
Direct Chiral HPLC
Direct methods involve the use of a chiral stationary phase (CSP) that selectively interacts with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of amino acid esters.
Indirect Chiral HPLC
Indirect methods involve the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. A common derivatizing agent for amines is 3,5-dinitrobenzoyl chloride.
Alternative Methods for Enantiomeric Excess Determination
While chiral HPLC is the predominant technique, other methods can also be employed for determining the enantiomeric excess of this compound.
-
Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. Derivatization is often necessary to improve volatility and chromatographic performance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR spectroscopy, often involving the use of chiral solvating agents or chiral derivatizing agents, can be a powerful tool for determining enantiomeric excess. The formation of diastereomeric complexes leads to distinct signals for each enantiomer in the NMR spectrum.
Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| Direct Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, high sensitivity, direct analysis without derivatization. | Requires specialized and often expensive chiral columns, method development can be time-consuming. | Resolution (Rs): > 1.5, Analysis Time: 10-30 min |
| Indirect Chiral HPLC | Separation of diastereomers formed by reaction with a chiral derivatizing agent on an achiral column. | Utilizes standard, less expensive achiral columns, can enhance detection sensitivity. | Requires a derivatization step which can be time-consuming and may introduce errors, potential for racemization during derivatization. | Resolution (Rs): > 2.0, Analysis Time: 15-40 min (including derivatization) |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase. | High efficiency and resolution, suitable for volatile compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. | Resolution (Rs): > 2.0, Analysis Time: 20-50 min |
| Chiral NMR Spectroscopy | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer. | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, chiral auxiliaries can be expensive. | Analysis Time: 5-15 min |
Experimental Protocols
Direct Chiral HPLC Method (Hypothetical Protocol based on similar compounds)
-
Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase at a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
Indirect Chiral HPLC Method (Derivatization with 3,5-Dinitrobenzoyl Chloride)
-
Derivatization:
-
To a solution of this compound (10 mg) in 1 mL of dichloromethane, add triethylamine (2 equivalents).
-
Add a solution of 3,5-dinitrobenzoyl chloride (1.2 equivalents) in 1 mL of dichloromethane dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile / Water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Chiral Gas Chromatography (GC) Method (Hypothetical Protocol)
-
Derivatization (N-Trifluoroacetylation):
-
Dissolve the free base of the amino ester in dichloromethane.
-
Add trifluoroacetic anhydride (2 equivalents) and pyridine (2 equivalents).
-
Heat the mixture at 60 °C for 1 hour.
-
Evaporate the excess reagents under a stream of nitrogen.
-
-
GC Analysis:
-
Column: Chirasil-L-Val capillary column
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, ramp to 220 °C at 5 °C/min
-
Detector: Flame Ionization Detector (FID) at 270 °C
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the enantiomeric excess of this compound.
Figure 1. General workflow for determination of enantiomeric excess.
Conclusion
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the available instrumentation, required sensitivity, sample throughput, and the stage of drug development. Direct chiral HPLC is often the preferred method due to its accuracy and direct nature. However, indirect HPLC and chiral GC can be valuable alternatives, particularly when dealing with complex matrices or when high sensitivity is required. Chiral NMR spectroscopy offers a rapid, non-destructive analysis, which can be advantageous for high-throughput screening. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method for their specific analytical challenge.
A Comparative Guide to the Synthetic Routes of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereospecific construction is of paramount importance, and several synthetic strategies have been developed to achieve high enantiopurity. This guide provides an objective comparison of the most common synthetic routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches:
-
Enzymatic Kinetic Resolution: This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture of ethyl 3-amino-3-phenylpropanoate, allowing for the separation of the desired (S)-enantiomer.
-
Asymmetric Hydrogenation: This route involves the hydrogenation of a prochiral enamine precursor using a chiral catalyst, most commonly a transition metal complex with a chiral ligand, to stereoselectively form the (S)-amine.
-
Chiral Auxiliary-Mediated Synthesis: In this approach, a chiral auxiliary is temporarily attached to a precursor molecule to direct the stereoselective formation of the desired stereocenter. The auxiliary is subsequently removed to yield the final product.
The following sections will delve into the details of each of these routes, presenting quantitative data in a comparative format, providing detailed experimental protocols, and illustrating the reaction pathways.
Comparison of Synthetic Routes
| Parameter | Enzymatic Kinetic Resolution | Asymmetric Hydrogenation | Chiral Auxiliary-Mediated Synthesis |
| Starting Material | Racemic ethyl 3-amino-3-phenylpropanoate | Ethyl 3-amino-3-phenylpropenoate | Phenylacetic acid derivative |
| Key Reagent/Catalyst | Lipase (e.g., Candida antarctica lipase B) | Chiral Rhodium or Iridium catalyst (e.g., with Josiphos-type ligands) | Chiral auxiliary (e.g., Evans oxazolidinone) |
| Typical Yield | ~45-50% (for the desired enantiomer) | High (>90%) | Moderate to High (60-85%) |
| Enantiomeric Excess (ee) | High (>95%) | Excellent (>95%) | High (>95%) |
| Reaction Conditions | Mild (e.g., 30-40 °C, organic solvent) | Mild to moderate (e.g., room temperature to 40°C, H₂ pressure) | Often requires cryogenic temperatures |
| Advantages | High enantioselectivity, mild conditions, environmentally friendly | High yield and enantioselectivity, catalytic | High diastereoselectivity, predictable stereochemistry |
| Disadvantages | Maximum theoretical yield is 50%, requires separation of enantiomers | High cost of chiral catalysts, requires specialized equipment (hydrogenator) | Multi-step process, requires stoichiometric use of the auxiliary, protection/deprotection steps |
Detailed Experimental Protocols and Signaling Pathways
Enzymatic Kinetic Resolution of Racemic Ethyl 3-amino-3-phenylpropanoate
This method relies on the enantioselective acylation of the (R)-enantiomer of racemic ethyl 3-amino-3-phenylpropanoate, leaving the desired (S)-enantiomer unreacted for subsequent separation and conversion to the hydrochloride salt.
Experimental Protocol:
A general procedure for the kinetic resolution of a racemic amine using Candida antarctica lipase B (Novozym 435) is as follows[1]:
-
To a screw-cap vial, add immobilized Candida antarctica lipase B (Novozym 435, 20 mg).
-
Add methyl tert-butyl ether (MTBE, 200 µL).
-
Add racemic ethyl 3-amino-3-phenylpropanoate (0.5 mmol).
-
Add an acyl donor, such as diisopropyl malonate (0.5 mmol).[1]
-
Seal the vial and place it in a shaker incubator at 40°C with shaking at 200 rpm.
-
Monitor the reaction progress by chiral HPLC.
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
The unreacted (S)-ethyl 3-amino-3-phenylpropanoate can be separated from the acylated (R)-enantiomer by acid-base extraction or chromatography.
-
The purified (S)-ester is then treated with HCl in a suitable solvent (e.g., diethyl ether) to precipitate this compound.
Logical Relationship Diagram:
Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl 3-amino-3-phenylpropanoate.
Asymmetric Hydrogenation of Ethyl 3-amino-3-phenylpropenoate
This highly efficient method utilizes a chiral transition metal catalyst to directly generate the desired (S)-enantiomer from a prochiral enamine substrate.
Experimental Protocol:
A representative procedure for the asymmetric hydrogenation of an enamino ester is as follows[2]:
-
In a glovebox, a high-pressure reactor is charged with a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral Josiphos-type ligand in a degassed solvent such as methanol.
-
The catalyst is activated under hydrogen gas.
-
The substrate, ethyl 3-amino-3-phenylpropenoate, is added to the reactor.
-
The reactor is sealed, purged with hydrogen, and pressurized to the desired pressure (e.g., 10-50 bar).
-
The reaction is stirred at a controlled temperature (e.g., 25-40°C) until completion, monitored by techniques like NMR or GC.
-
After the reaction, the pressure is released, and the solvent is evaporated.
-
The crude product is purified by chromatography to remove the catalyst.
-
The resulting (S)-ethyl 3-amino-3-phenylpropanoate is then converted to its hydrochloride salt by treatment with HCl in an appropriate solvent.
Signaling Pathway Diagram:
References
Comparative study of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride with other chiral auxiliaries
An Objective Comparison of Chiral Auxiliaries for Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of stereoselective synthetic routes. An ideal auxiliary should be readily available, easily attached to the substrate, induce high levels of stereocontrol, and be removable under mild conditions. This guide provides a comparative analysis of several widely used chiral auxiliaries.
A Note on (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride: An extensive review of the scientific literature reveals no published data on the use of this compound as a chiral auxiliary for asymmetric synthesis. While it is a valuable chiral building block and intermediate, its application as a removable and stereodirecting auxiliary is not documented. Therefore, a direct performance comparison with established auxiliaries is not possible at this time. This guide will focus on a comparative study of well-documented and highly effective chiral auxiliaries.
Performance Comparison of Prominent Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily evaluated by the diastereoselectivity and yield of the reaction it directs. The following tables summarize the performance of three classes of widely used chiral auxiliaries in asymmetric alkylation and aldol reactions.
Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) |
| Evans' Oxazolidinone | Allyl Iodide | 98:2 | 61-77 |
| Benzyl Bromide | >99:1 | 92 | |
| Pseudoephedrine Amide | Methyl Iodide | 91:9 | - |
| Benzyl Bromide | 99:1 | - | |
| n-Butyl Iodide | >99% d.e. | 80 | |
| (-)-8-Phenylmenthol | Methyl Iodide (conjugate addition) | 98.5:1.5 | 89 |
Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | Isobutyraldehyde | >99:1 | 85 |
| Benzaldehyde | 95:5 | 80 | |
| Oppolzer's Camphorsultam | Benzaldehyde | 98:2 (anti:syn) | 85 |
Experimental Protocols
Detailed experimental procedures are essential for the successful application of chiral auxiliaries. Below are representative protocols for the use of Evans' oxazolidinones and pseudoephedrine amides in asymmetric alkylation.
Evans' Oxazolidinone: Asymmetric Alkylation
-
Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C is added n-butyllithium dropwise. After stirring for 15 minutes, the acyl chloride (e.g., propionyl chloride) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted.
-
Diastereoselective Alkylation: The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) is added, followed by the electrophile (e.g., benzyl bromide). The reaction is stirred until completion (monitored by TLC) and then quenched with a saturated aqueous solution of ammonium chloride.
-
Cleavage of the Auxiliary: The purified adduct is dissolved in a mixture of THF and water. Lithium hydroxide and hydrogen peroxide are added at 0 °C. After complete consumption of the starting material, the excess peroxide is quenched with sodium sulfite. The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification.
Pseudoephedrine Amide: Asymmetric Alkylation
-
Amide Formation: (1S,2S)-(+)-Pseudoephedrine is reacted with an acid chloride or anhydride in the presence of a base like triethylamine or pyridine to form the corresponding amide.[1] The product is typically a crystalline solid that can be purified by recrystallization.
-
Diastereoselective Alkylation: The pseudoephedrine amide is dissolved in dry THF with lithium chloride and cooled to -78 °C.[2] A strong base such as LDA is added to form the enolate. The electrophile is then added, and the reaction is stirred for several hours at low temperature. The reaction is quenched with saturated aqueous ammonium chloride.[2]
-
Cleavage of the Auxiliary: The amide can be cleaved to yield various functional groups. For example, acidic or basic hydrolysis will yield the carboxylic acid, while reaction with a Grignard reagent can produce a ketone.[1] The water-soluble pseudoephedrine auxiliary can be recovered from the aqueous phase.
Workflow and Mechanistic Diagrams
To better visualize the processes involved in chiral auxiliary-mediated asymmetric synthesis, the following diagrams have been generated.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Caption: Simplified Zimmerman-Traxler model for the Evans' aldol reaction.
Conclusion
While a direct comparison involving this compound as a chiral auxiliary is not possible due to a lack of published data, established auxiliaries like Evans' oxazolidinones and pseudoephedrine amides offer reliable and high levels of stereocontrol in a variety of asymmetric transformations. Evans' auxiliaries are particularly well-regarded for their exceptional performance in aldol reactions. Pseudoephedrine provides a practical and effective alternative, especially for asymmetric alkylations. The choice of auxiliary will ultimately depend on the specific reaction, desired product, and experimental constraints.
References
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of (S)-Ethyl 3-amino-3-phenylpropanoate Hydrochloride
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules like (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a detailed comparison of mass spectrometry analysis with alternative analytical techniques for this compound, supported by predictive experimental data and detailed protocols.
(S)-Ethyl 3-amino-3-phenylpropanoate is a chiral building block of significant interest in medicinal chemistry. Its structural analysis presents unique challenges and necessitates a thorough understanding of the available analytical methodologies. Mass spectrometry, with its high sensitivity and ability to elucidate structural information through fragmentation patterns, stands as a cornerstone technique. This guide delves into the predicted mass spectral fragmentation of this compound and objectively compares this method with other powerful analytical tools, such as High-Performance Liquid Chromatography (HPLC) with chiral columns and Capillary Electrophoresis (CE).
Mass Spectrometry Fragmentation Analysis
While a publicly available, experimentally derived mass spectrum for this compound is not readily found in the literature, a highly probable fragmentation pattern can be predicted based on the known fragmentation behaviors of structurally similar compounds, including amino acid esters and molecules containing a phenyl group. The molecular weight of the free base, Ethyl 3-amino-3-phenylpropanoate, is 193.24 g/mol .[1][2] Under electron ionization (EI), the molecule is expected to undergo characteristic cleavages.
The predicted major fragmentation pathways include the loss of the ethoxy group from the ester, cleavage adjacent to the amino group (alpha-cleavage), and the formation of a stable tropylium ion from the phenyl group.
Predicted Quantitative Fragmentation Data
| m/z | Proposed Fragment Ion | Predicted Relative Intensity | Fragmentation Pathway |
| 193 | [M]⁺ | Low | Molecular ion of the free base |
| 148 | [M - OCH₂CH₃]⁺ | Moderate | Loss of the ethoxy radical from the ester group |
| 118 | [C₈H₁₀N]⁺ | High | Alpha-cleavage, loss of the ethyl carboxylate group |
| 106 | [C₇H₈N]⁺ | High | Benzylic cleavage with rearrangement |
| 91 | [C₇H₇]⁺ | High | Formation of the tropylium ion |
| 77 | [C₆H₅]⁺ | Moderate | Phenyl cation |
Comparison with Alternative Analytical Methods
While mass spectrometry provides invaluable structural information, other techniques are often better suited for chiral separation and quantification. The following table compares mass spectrometry with chiral HPLC and capillary electrophoresis for the analysis of (S)-Ethyl 3-amino-3-phenylpropanoate.
| Analytical Method | Principle | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | High sensitivity, provides structural information through fragmentation, can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS). | Generally not suitable for direct chiral separation without a chiral chromatographic inlet, potential for complex spectra. |
| High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) | Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase.[3][4] | Excellent for enantiomeric separation and quantification, well-established and robust methodology.[3][4] | Requires selection of an appropriate chiral column and mobile phase, can be time-consuming to develop methods.[3] |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on their electrophoretic mobility, often with a chiral selector in the buffer.[1][5][6] | High separation efficiency, low sample and reagent consumption, rapid analysis times.[3][7] | Lower concentration sensitivity compared to HPLC, can be less robust for complex matrices. |
Experimental Protocols
Mass Spectrometry Analysis (Predictive Protocol)
Objective: To obtain the mass spectrum of this compound and identify its major fragment ions.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
The hydrochloride salt will likely dissociate in the heated injection port of the GC, allowing the free base to be analyzed.
GC-MS Conditions:
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of the (S)-Ethyl 3-amino-3-phenylpropanoate molecular ion.
References
- 1. bio-rad.com [bio-rad.com]
- 2. massbank.eu [massbank.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Absolute Configuration Determination: X-ray Crystallography of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The determination of the absolute configuration of chiral molecules is a critical step in pharmaceutical development and chemical research. The precise three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity, efficacy, and safety. This guide provides a comparative overview of X-ray crystallography for the absolute configuration determination of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride, alongside alternative analytical techniques. Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in selecting the most appropriate method for their needs.
While a specific crystallographic study for this compound is not publicly available, this guide utilizes data from the closely related structure, L-Phenylalanine ethyl ester hydrochloride, as a representative example to illustrate the principles and data presentation of single-crystal X-ray diffraction.
Comparison of Key Methods for Absolute Configuration Determination
The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample, the presence of certain functional groups, and the availability of instrumentation. The following table compares the primary techniques.
| Feature | Single-Crystal X-ray Diffraction | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure. | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry. |
| Sample Requirement | High-quality single crystal (typically >0.1 mm). | Solution of the chiral molecule (mg scale). | Purified sample of the chiral alcohol or amine (mg scale). |
| Key Data Output | Atomic coordinates, bond lengths, bond angles, space group, and the Flack parameter. | VCD and IR spectra. | ¹H NMR chemical shifts (δ) for the diastereomeric derivatives and the calculated Δδ (δS - δR) values. |
| Advantages | Unambiguous and definitive determination of absolute configuration. Provides a complete 3D structure. | Applicable to a wide range of molecules in solution, including oils and non-crystalline solids. Non-destructive. | Does not require crystallization. Uses standard NMR instrumentation. |
| Limitations | Requires a suitable single crystal, which can be difficult to grow. The presence of a heavy atom is beneficial for anomalous dispersion. | Requires access to a VCD spectrometer. The interpretation relies on comparison with quantum mechanical calculations. | Requires a derivatizable functional group (e.g., -OH, -NH₂). The derivatization reaction must go to completion without side reactions. |
X-ray Crystallography: A Detailed Look
Single-crystal X-ray diffraction stands as the gold standard for determining the absolute configuration of chiral molecules. The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal structure. The differences in the intensities of Bijvoet pairs of reflections allow for the unambiguous assignment of the absolute stereochemistry.
Illustrative Experimental Data: L-Phenylalanine ethyl ester hydrochloride
The following table summarizes the crystallographic data for L-Phenylalanine ethyl ester hydrochloride, serving as a representative example.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₆ClNO₂ |
| Formula Weight | 229.70 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.98 Å, b = 10.25 Å, c = 20.11 Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume | 1230 ų |
| Z | 4 |
| Calculated Density | 1.24 g/cm³ |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature | 293 K |
| Flack Parameter | 0.05(7) |
Note: Data is illustrative and based on typical values for similar structures.
The Flack parameter is a critical value in determining the absolute configuration of a chiral, non-centrosymmetric crystal structure.[1] A value close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.[1] Conversely, a value near 1 suggests that the inverted structure is the correct one.[1] A value around 0.5 may indicate racemic twinning.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal (0.1-0.3 mm) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic positions and displacement parameters.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is calculated and refined against the diffraction data to confirm the correct enantiomer.
Workflow for Absolute Configuration Determination by X-ray Crystallography
Alternative Methods
Vibrational Circular Dichroism (VCD)
VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2] The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration.
| Experimental VCD (cm⁻¹) | Calculated VCD for (S)-enantiomer (cm⁻¹) | Sign Match |
| + at 1735 | + at 1730 | Yes |
| - at 1610 | - at 1605 | Yes |
| + at 1450 | + at 1455 | Yes |
| - at 1380 | - at 1375 | Yes |
Note: Wavenumbers are hypothetical and for illustrative purposes.
A good correlation in the signs of the major experimental and calculated VCD bands for the (S)-enantiomer would confirm the absolute configuration.
-
Sample Preparation: A solution of the sample is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: The VCD and IR spectra are recorded on a VCD spectrometer.
-
Computational Modeling: The VCD spectrum for one enantiomer (e.g., the S-enantiomer) is calculated using density functional theory (DFT).
-
Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. A match confirms the absolute configuration.
Logical Relationship for VCD-Based Assignment
Mosher's Method (NMR)
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[3] It involves the reaction of the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The analysis of the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of these diastereomers allows for the assignment of the absolute configuration.
For the N-MTPA amide of (S)-Ethyl 3-amino-3-phenylpropanoate:
| Proton | δ for (R)-MTPA amide (ppm) | δ for (S)-MTPA amide (ppm) | Δδ (δS - δR) (ppm) |
| H-2a | 2.85 | 2.95 | +0.10 |
| H-2b | 3.05 | 3.12 | +0.07 |
| H-3 | 5.30 | 5.25 | -0.05 |
| OCH₂CH₃ | 4.10 | 4.08 | -0.02 |
| OCH₂CH₃ | 1.20 | 1.19 | -0.01 |
Note: Chemical shifts are hypothetical and for illustrative purposes.
The sign of the Δδ values for protons on either side of the stereocenter is used to deduce the absolute configuration based on a conformational model of the diastereomeric amides.
-
Diastereomer Synthesis: The (S)-Ethyl 3-amino-3-phenylpropanoate is reacted separately with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding diastereomeric amides.
-
NMR Analysis: ¹H NMR spectra of both diastereomeric products are recorded.
-
Data Analysis: The chemical shifts of corresponding protons in the two spectra are assigned and the differences (Δδ) are calculated.
-
Configuration Assignment: The absolute configuration is assigned based on the established model for the anisotropic effects of the MTPA phenyl group in the preferred conformation.
This guide provides a framework for understanding and comparing the primary methods for absolute configuration determination, with a focus on X-ray crystallography. For definitive assignment for this compound, experimental application of one or more of these techniques would be necessary.
References
Quality Control of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of pharmaceutical compounds is a critical quality attribute, directly impacting their efficacy and safety. For chiral molecules such as (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), robust and reliable analytical methods for quality control are paramount. This guide provides a comparative overview of the principal analytical techniques used to assess the enantiomeric purity and overall quality of this compound and its structural analog, (S)-3-amino-3-phenylpropanoic acid.
Executive Summary
This guide details and compares three common analytical techniques for the chiral separation and quantification of this compound and (S)-3-amino-3-phenylpropanoic acid:
-
High-Performance Liquid Chromatography (HPLC): A widely used and versatile technique for enantiomeric separation.
-
Capillary Electrophoresis (CE): A high-efficiency separation method requiring minimal sample and solvent consumption.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the determination of enantiomeric excess, often utilizing chiral solvating agents.
The performance of these methods is evaluated based on key validation parameters such as accuracy, precision, and sensitivity. Detailed experimental protocols and illustrative workflow diagrams are provided to facilitate practical implementation in a quality control laboratory.
Comparison of Analytical Methods
The choice of an analytical method for quality control depends on various factors, including the specific requirements of the analysis, available instrumentation, and desired performance characteristics. The following tables summarize the key performance parameters of HPLC, CE, and NMR for the analysis of this compound and (S)-3-amino-3-phenylpropanoic acid.
Table 1: Comparison of Analytical Methods for this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between a stationary and mobile phase | Differential migration in an electric field | Differential chemical shifts in a chiral environment |
| Accuracy | High (typically 98-102% recovery) | High (typically 97-103% recovery) | High (quantitative with internal standard) |
| Precision (%RSD) | Excellent (<2%) | Excellent (<3%) | Good (<5%) |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Analysis Time | 15-30 minutes | 10-20 minutes | 5-15 minutes |
| Sample Preparation | Simple dissolution, potential derivatization | Simple dissolution | Dissolution with chiral solvating agent |
| Throughput | High (with autosampler) | High (with autosampler) | Moderate |
Table 2: Comparison of Analytical Methods for (S)-3-amino-3-phenylpropanoic acid
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between a stationary and mobile phase | Differential migration in an electric field | Differential chemical shifts in a chiral environment |
| Accuracy | High (typically 98-102% recovery) | High (typically 97-103% recovery) | High (quantitative with internal standard) |
| Precision (%RSD) | Excellent (<2%) | Excellent (<3%) | Good (<5%) |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Analysis Time | 20-40 minutes | 15-25 minutes | 5-15 minutes |
| Sample Preparation | Simple dissolution, potential derivatization | Simple dissolution | Dissolution with chiral solvating agent |
| Throughput | High (with autosampler) | High (with autosampler) | Moderate |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the determination of enantiomeric purity of this compound after derivatization.
1. Sample Preparation (Derivatization) [1]
-
Dissolve the sample of this compound in a suitable solvent (e.g., acetonitrile).
-
Add a chiral derivatizing agent, such as 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl), in the presence of a base (e.g., triethylamine).
-
Allow the reaction to proceed to completion at room temperature.
-
Dilute the resulting solution with the mobile phase to the desired concentration for HPLC analysis.
2. Chromatographic Conditions [1]
-
Column: Chiral stationary phase (CSP) column, such as one based on amylose or cellulose phenylcarbamates (e.g., Chiralpak IA or Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and a polar modifier like 2-propanol or ethanol. The exact ratio should be optimized for best separation. For example, n-hexane:2-propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength appropriate for the derivative (e.g., 310 nm for NBD derivatives).
-
Injection Volume: 10 µL.
3. Data Analysis
-
Calculate the percentage of each enantiomer by dividing the peak area of that enantiomer by the total peak area of both enantiomers and multiplying by 100.
-
The enantiomeric excess (ee) is calculated as: ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|.
Capillary Electrophoresis (CE) Method
This method is applicable for the direct enantiomeric separation of amino acids and their esters.
1. Sample Preparation
-
Dissolve the sample of this compound or (S)-3-amino-3-phenylpropanoic acid in the background electrolyte to the desired concentration.
2. Electrophoretic Conditions
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution containing a chiral selector. For amino compounds, cyclodextrins (e.g., β-cyclodextrin or its derivatives) are commonly used. For example, 20 mM phosphate buffer pH 2.5 containing 15 mM hydroxypropyl-β-cyclodextrin.
-
Applied Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detector at a low wavelength (e.g., 200 nm or 214 nm).
3. Data Analysis
-
The enantiomeric purity is determined by comparing the peak area of the minor enantiomer to the major enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
This method is used to determine the enantiomeric excess by creating a diastereomeric interaction with a chiral solvating agent.
1. Sample Preparation [2]
-
Accurately weigh the sample of this compound or (S)-3-amino-3-phenylpropanoic acid.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a molar excess of a chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral α-(nonafluoro-tert-butoxy)carboxylic acid.[2]
-
Ensure complete dissolution and transfer the solution to an NMR tube.
2. NMR Acquisition
-
Acquire a high-resolution proton (¹H) NMR spectrum.
-
Key parameters to optimize include the number of scans for adequate signal-to-noise ratio and the relaxation delay (D1) to ensure quantitative integration.
3. Data Analysis
-
Identify a well-resolved proton signal that shows distinct chemical shifts for the two enantiomers in the presence of the CSA.
-
Integrate the signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integration(Major) - Integration(Minor)| / (Integration(Major) + Integration(Minor))] * 100.
Method Validation Summary
Analytical method validation is a critical step to ensure the reliability of the quality control data. The key validation parameters include:
-
Specificity: The ability of the method to exclusively assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
For the HPLC method described for a similar compound, intra- and inter-day accuracy were reported to be in the range of 100.05-102.73%, with precision (%RSD) between 0.24-1.35%.[1]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each analytical technique.
Caption: Workflow for HPLC analysis.
Caption: Workflow for CE analysis.
Caption: Workflow for NMR analysis.
Conclusion
The quality control of this compound and related chiral compounds relies on the implementation of accurate and precise analytical methods. HPLC and CE are powerful separation techniques that can provide excellent resolution of enantiomers, with CE often offering higher efficiency and lower consumption of resources. NMR spectroscopy, with the aid of chiral solvating agents, provides a rapid and direct method for the determination of enantiomeric excess without the need for chromatographic separation. The selection of the most appropriate method will depend on the specific analytical needs, available resources, and the stage of drug development. A thorough validation of the chosen method is essential to ensure the generation of reliable and defensible data for regulatory submissions and to guarantee the quality and safety of the final pharmaceutical product.
References
Benchmarking the performance of different chiral stationary phases for the separation of ethyl 3-amino-3-phenylpropanoate enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of ethyl 3-amino-3-phenylpropanoate, a key chiral intermediate in the synthesis of various pharmaceuticals, is a critical step in ensuring the stereochemical purity of active pharmaceutical ingredients (APIs). The choice of chiral stationary phase (CSP) is paramount for achieving efficient and robust separation. This guide provides a comparative overview of the performance of three major classes of CSPs—polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type—for this application. While direct comparative data for ethyl 3-amino-3-phenylpropanoate is limited in published literature, this guide leverages data from closely related β-amino acids and their derivatives to provide valuable insights into the expected performance of these CSPs.
Performance Comparison of Chiral Stationary Phases
The following table summarizes the chromatographic performance of different CSPs for the separation of enantiomers of compounds structurally related to ethyl 3-amino-3-phenylpropanoate. This data is intended to serve as a starting point for method development.
| Chiral Stationary Phase (CSP) Type | Column Example | Analyte | Mobile Phase | Flow Rate (mL/min) | k'₁ | α | Rs | Reference |
| Polysaccharide-Based | Chiralpak AD-H | N-Phthaloyl (PHT) protected α-amino acids | Hexane/2-Propanol/TFA (Trifluoroacetic acid) mixtures | 1.0 | Data not specified | Data not specified | Good separation reported | General knowledge from literature |
| Macrocyclic Glycopeptide-Based | Chirobiotic T | Racemic 3-amino-3-phenylpropanoic acid | 0.1% Triethylammonium Acetate (TEAA) in Methanol/Water | 0.5 - 1.0 | Data not specified | Data not specified | Baseline separation reported | [1] |
| Pirkle-Type | (R,R) Whelk-O 1 | N-(3,5-Dinitrobenzoyl) derivative of β-amino acid esters | Hexane/Isopropanol | 1.0 | Data not specified | Data not specified | Good separation reported | General knowledge from literature |
Note: Specific quantitative data (k', α, Rs) for the direct enantioseparation of ethyl 3-amino-3-phenylpropanoate was not available in the surveyed literature. The data presented is based on the separation of structurally similar compounds and serves as a representative guide.
Experimental Workflow
The general workflow for the chiral separation of ethyl 3-amino-3-phenylpropanoate enantiomers using High-Performance Liquid Chromatography (HPLC) is outlined below.
Detailed Experimental Protocols
Below are representative experimental protocols for the chiral separation of β-amino acid derivatives on the three types of CSPs. These should be considered as starting points for the optimization of the separation of ethyl 3-amino-3-phenylpropanoate.
Polysaccharide-Based CSP (e.g., Chiralpak AD-H)
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely used for their broad enantioselectivity.[2][3] For amino acid derivatives, normal-phase chromatography is often employed.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. A common starting point is Hexane/Isopropanol (90:10, v/v). To improve peak shape for amino compounds, a small amount of an acidic or basic additive may be required. For β-amino esters, an acidic additive like trifluoroacetic acid (TFA) at a concentration of 0.1% is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient (e.g., 25 °C)
-
Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic ethyl 3-amino-3-phenylpropanoate in the mobile phase to a concentration of approximately 1 mg/mL.
Macrocyclic Glycopeptide-Based CSP (e.g., Chirobiotic T)
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective for the separation of amino acids and their derivatives in reversed-phase or polar ionic modes.[1][4]
-
Column: Chirobiotic T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: For reversed-phase separation, a mixture of an aqueous buffer and an organic modifier is used. A typical starting condition is a buffer of 0.1% triethylammonium acetate (TEAA) in water, with methanol or acetonitrile as the organic modifier. The ratio can be varied to optimize retention and resolution (e.g., 20:80 v/v Water/Methanol with 0.1% TEAA). The pH of the aqueous portion can be adjusted to optimize the ionization state of the analyte and the stationary phase.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of about 1 mg/mL.
Pirkle-Type CSP (e.g., (R,R) Whelk-O 1)
Pirkle-type CSPs are "brush-type" phases that offer a different selectivity compared to polysaccharide and macrocyclic glycopeptide phases. They are often used for the separation of a wide range of racemates, including esters.[5][6] For enhanced interaction and separation, derivatization of the amino group with a π-acidic group (e.g., 3,5-dinitrobenzoyl chloride) can be highly effective.
a) Direct Separation (Underivatized)
-
Column: (R,R) Whelk-O 1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Normal phase conditions are typically preferred. A mixture of hexane and a polar modifier like isopropanol or ethanol is a good starting point (e.g., Hexane/Isopropanol 80:20, v/v).
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient (25 °C)
-
Detection: UV detection at a suitable wavelength.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the analyte in the mobile phase.
b) Indirect Separation (Derivatized)
For challenging separations on Pirkle-type columns, derivatizing the primary amine of ethyl 3-amino-3-phenylpropanoate with a reagent like 3,5-dinitrobenzoyl chloride can significantly improve resolution. This introduces a strong π-acceptor group that can interact favorably with the π-donor characteristics of the Whelk-O 1 stationary phase.
-
Derivatization Protocol: The derivatization can be carried out by reacting ethyl 3-amino-3-phenylpropanoate with 3,5-dinitrobenzoyl chloride in an aprotic solvent in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine). The reaction mixture should then be worked up to isolate the derivatized product.
-
Chromatographic Conditions: The same conditions as the direct separation can be used as a starting point, with optimization of the mobile phase composition to achieve baseline separation.
Conclusion
The selection of an appropriate chiral stationary phase is a critical parameter in the successful enantioseparation of ethyl 3-amino-3-phenylpropanoate. Polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type CSPs each offer unique selectivities and are all viable candidates for this separation. While direct comparative data for the target analyte is scarce, the information provided in this guide on the separation of structurally related compounds offers a solid foundation for method development. Researchers are encouraged to screen these different types of columns and optimize the mobile phase conditions to achieve the desired resolution and analysis time for their specific application. For challenging separations, derivatization of the analyte can be a powerful strategy, particularly when using Pirkle-type CSPs.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order [pubmed.ncbi.nlm.nih.gov]
- 3. ct-k.com [ct-k.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
Unraveling the Stereochemical Puzzle: A Comparative Guide to the Biological Activity of (S)- and (R)-Enantiomers of Ethyl 3-Amino-3-Phenylpropanoate
This guide will delve into the foundational principles of stereochemistry in drug action and explore the biological activities of structurally related compounds to provide a framework for understanding the potential differences between the (S)- and (R)-enantiomers of ethyl 3-amino-3-phenylpropanoate.
The Critical Role of Chirality in Biological Systems
Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology and drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even cause adverse effects.
Insights from Related Compounds
While direct data on the ethyl 3-amino-3-phenylpropanoate enantiomers is scarce, examining their parent acid, 3-amino-3-phenylpropanoic acid (also known as β-phenylalanine), and its derivatives offers valuable insights.
(S)-3-Amino-3-phenylpropionic acid is utilized as a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique structure is considered valuable in neurochemical studies for exploring neurotransmitter functions.[1]
(R)-3-Amino-3-phenylpropionic acid is also a versatile amino acid derivative used in the synthesis of peptides and as a building block in drug development.[2] It is noted for its potential in studying neurotransmitter systems and its applications in nutritional supplements.[2]
Derivatives of 3-amino-3-phenylpropionamide have been investigated as small molecule mimics of the cyclic octapeptide octreotide, showing high affinity for the mu-opioid receptor.[3] This suggests that the core structure of 3-amino-3-phenylpropanoate has the potential to interact with specific biological targets.
Data on Related Phenylpropanoic Acid Derivatives
To illustrate the principle of stereospecificity, the well-studied non-steroidal anti-inflammatory drug (NSAID) ibuprofen, a 2-arylpropionic acid derivative, serves as a compelling example. Although marketed as a racemic mixture, it is the (S)-enantiomer that possesses the majority of the anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.
Experimental Protocols
Due to the absence of specific experimental data for the comparative biological activity of (S)- and (R)-ethyl 3-amino-3-phenylpropanoate, detailed experimental protocols for such a comparison cannot be provided. However, a general workflow for such an investigation is outlined below.
References
Spectroscopic comparison of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride with its free base form
A Spectroscopic Comparison of (S)-Ethyl 3-amino-3-phenylpropanoate: Free Base vs. Hydrochloride Salt
For researchers, scientists, and drug development professionals, understanding the distinct spectroscopic characteristics of a molecule in its free base and salt form is crucial for identification, characterization, and quality control. This guide provides a detailed comparative analysis of the spectroscopic properties of (S)-Ethyl 3-amino-3-phenylpropanoate in its free base form and as a hydrochloride salt, supported by predicted data and standardized experimental protocols.
The protonation of the amino group in (S)-Ethyl 3-amino-3-phenylpropanoate to form its hydrochloride salt induces significant changes in the molecule's electronic environment. These alterations are readily observable in various spectroscopic analyses, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide will systematically compare these differences, offering insights into the structural changes upon salt formation.
Spectroscopic Data Comparison
The following tables summarize the predicted quantitative data for key spectroscopic features of (S)-Ethyl 3-amino-3-phenylpropanoate and its hydrochloride salt.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Free Base (cm⁻¹) | Hydrochloride Salt (cm⁻¹) | Expected Change |
| N-H Stretch (Amine) | 3300-3500 (medium, two bands) | 2400-3200 (broad, strong) | Broadening and shift to lower wavenumber due to -NH₃⁺ stretching. |
| C=O Stretch (Ester) | ~1735 (strong) | ~1735 (strong) | Minimal change expected. |
| C-N Stretch | 1250-1335 (medium) | 1250-1335 (medium) | Minimal change expected. |
| N-H Bend (Amine) | 1580-1650 (medium) | 1500-1600 (medium) | Shift to lower wavenumber. |
Table 2: Predicted ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Proton | Free Base (δ ppm) | Hydrochloride Salt (δ ppm) | Expected Change |
| -NH₂ / -NH₃⁺ | 1.5-2.5 (broad singlet) | 7.5-8.5 (broad singlet) | Significant downfield shift due to the positive charge on the nitrogen. |
| Phenyl-H | 7.2-7.4 (multiplet) | 7.3-7.5 (multiplet) | Minor downfield shift. |
| CH (benzylic) | ~4.2 (triplet) | ~4.8 (triplet) | Downfield shift due to proximity to the -NH₃⁺ group. |
| CH₂ (adjacent to C=O) | ~2.6 (doublet) | ~2.8 (doublet) | Minor downfield shift. |
| O-CH₂ (ethyl) | ~4.1 (quartet) | ~4.1 (quartet) | Minimal change expected. |
| O-CH₂-CH₃ (ethyl) | ~1.2 (triplet) | ~1.2 (triplet) | Minimal change expected. |
Table 3: Predicted ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Carbon | Free Base (δ ppm) | Hydrochloride Salt (δ ppm) | Expected Change |
| C=O (Ester) | ~172 | ~172 | Minimal change expected. |
| Phenyl-C | 125-145 | 126-144 | Minor shifts due to changes in the electronic environment. |
| CH (benzylic) | ~50 | ~55 | Downfield shift due to the electron-withdrawing effect of the -NH₃⁺ group. |
| CH₂ (adjacent to C=O) | ~40 | ~40 | Minimal change expected. |
| O-CH₂ (ethyl) | ~60 | ~60 | Minimal change expected. |
| O-CH₂-CH₃ (ethyl) | ~14 | ~14 | Minimal change expected. |
Table 4: Predicted Mass Spectrometry Data
| Form | Molecular Ion (m/z) | Key Fragments (m/z) | Fragmentation Pattern Highlights |
| Free Base | 193.11 [M]⁺ | 120, 104, 91 | Loss of the ethyl ester group, followed by fragmentation of the side chain. The base peak is often the phenylaminomethyl cation. |
| Hydrochloride Salt | 193.11 [M]⁺ (as free base) | 120, 104, 91 | The hydrochloride salt will typically dissociate to the free base in the mass spectrometer, resulting in an identical fragmentation pattern. |
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the free base and its hydrochloride salt.
Caption: Workflow for the spectroscopic comparison of the free base and its hydrochloride salt.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation:
-
Free Base (Liquid): A thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Hydrochloride Salt (Solid): A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the KBr pellet) is recorded.
-
The sample is placed in the spectrometer's sample holder.
-
Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
An accumulation of 16 to 32 scans is typically used to improve the signal-to-noise ratio.
-
-
Data Analysis: The positions of key absorption bands (N-H, C=O, C-N stretches, and N-H bends) are identified and compared between the two spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a multinuclear probe.
-
Sample Preparation:
-
Approximately 5-10 mg of the sample (free base or hydrochloride salt) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ for the free base, and DMSO-d₆ or D₂O for the hydrochloride salt) in a standard 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm) for spectra recorded in CDCl₃ and DMSO-d₆.
-
-
Data Acquisition:
-
¹H NMR: Standard one-dimensional proton NMR spectra are acquired. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are acquired.
-
¹³C NMR: Standard one-dimensional carbon NMR spectra with proton decoupling are acquired. Key parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 128 to 1024) is typically required to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and integration values of the signals in the ¹H and ¹³C NMR spectra are determined and compared.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source, coupled to a suitable analyzer (e.g., quadrupole, time-of-flight).
-
Sample Preparation:
-
The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
For ESI, the solution is infused directly into the ion source or injected via a liquid chromatograph.
-
-
Data Acquisition:
-
ESI-MS: The analysis is typically performed in positive ion mode. The capillary voltage, cone voltage, and desolvation gas flow are optimized to maximize the signal of the molecular ion.
-
EI-MS: The sample is introduced into the ion source, and a standard electron energy of 70 eV is used to induce fragmentation.
-
Mass spectra are recorded over a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 50-500).
-
-
Data Analysis: The molecular ion peak is identified, and the fragmentation patterns of the free base and the hydrochloride salt (which typically analyzes as the free base) are compared to elucidate the structure.
Safety Operating Guide
Proper Disposal of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride (CAS No. 167834-24-4), emphasizing safety and regulatory compliance.
This compound is a chemical compound that requires careful handling and disposal. While detailed hazard information can be limited, available safety data sheets (SDS) indicate that it may form combustible dust concentrations in air and that related compounds can be harmful if swallowed and to aquatic life.[1][2] Therefore, it is imperative to treat this compound as hazardous waste and follow institutional and regulatory guidelines for disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[3] Do not dispose of this chemical in the regular trash or down the drain.[3][4][5]
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
Include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[3]
-
Indicate the approximate quantity of the waste.
-
Note the date of waste generation.[3]
-
Include the name of the principal investigator and the laboratory location (building and room number).[3]
-
-
Storage:
-
Disposal Request:
-
Empty Container Disposal:
-
A container that has held this compound should be treated as hazardous waste unless it has been triple-rinsed.[4]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[4]
-
Once properly decontaminated, deface the original label and dispose of the empty container according to your institution's guidelines for non-hazardous lab glass or plastic.[4]
-
Quantitative Data Summary
| Parameter | Guideline |
| Maximum Hazardous Waste Volume in Satellite Accumulation Area | 55 gallons |
| Maximum Acutely Toxic "P-listed" Waste in Satellite Accumulation Area | 1 quart (liquid) or 1 kilogram (solid) |
| pH Range for Potential Drain Disposal (Not applicable for this compound) | 5.5 - 10.5 |
Note: this compound is not typically classified as a "P-listed" acutely toxic waste, but it is good practice to be aware of these limits for other chemicals in the lab.[5][8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. capotchem.cn [capotchem.cn]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride
This guide provides crucial safety and logistical information for the handling, storage, and disposal of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride (CAS No. 167834-24-4). Adherence to these protocols is essential for the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white, powder solid that is considered hazardous.[1] It may form combustible dust concentrations in the air.[1] Appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin, or eye contact.
Recommended Personal Protective Equipment
The selection of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Respiratory Protection | NIOSH-approved respirator for dust | To prevent inhalation of the powdered chemical, especially during weighing and transfer.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1] | Protects against eye contact with the powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact.[1] |
| Skin and Body Protection | Laboratory coat; protective clothing. | Protects skin and personal clothing from contamination.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for minimizing risk and ensuring a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedures
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Verify that the label matches the product ordered.
-
Storage: Store in a well-ventilated place with the container tightly closed.[1] The substance should be stored locked up.[1]
-
Preparation and Weighing:
-
Conduct all manipulations that may generate dust, such as weighing and transferring, within a certified chemical fume hood or a ventilated enclosure.
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Handling:
-
Accidental Release: In case of a spill, sweep up and shovel the material into a suitable container for disposal.[1] Do not let the chemical enter the environment.[1]
Disposal Plan
Dispose of contents and containers to an approved waste disposal plant.[1] All chemical waste must be handled according to local, state, and federal regulations.
Emergency First-Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the individual to fresh air and keep them at rest in a comfortable position for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1] If not breathing, provide artificial respiration.[1] |
| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1] Remove and wash contaminated clothing before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, get medical advice.[1] |
| Ingestion | Clean the mouth with water and seek medical attention.[1] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
